molecular formula C12H18O2 B8036834 (3-Isobutoxy-5-methyl-phenyl)-methanol

(3-Isobutoxy-5-methyl-phenyl)-methanol

Cat. No.: B8036834
M. Wt: 194.27 g/mol
InChI Key: QWMQXWQUZKVXKX-UHFFFAOYSA-N
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Description

(3-Isobutoxy-5-methyl-phenyl)-methanol is a benzyl alcohol derivative of interest in chemical and pharmaceutical research. The compound features a methanol group attached to a phenyl ring that is substituted with an isobutoxy group at the meta position and a methyl group. This structure is characteristic of an ether-alcohol, and its physicochemical properties are influenced by the presence of both the hydrophilic alcohol group and the hydrophobic isobutoxy and methyl substituents . Like other alcohols, the molecule is polar and can form intermolecular hydrogen bonds via its hydroxyl group, which affects its boiling point and solubility characteristics . Compounds of this structural class, such as those with alkoxy and methyl substitutions on a phenylmethanol core, are frequently utilized as key synthetic intermediates or building blocks in organic synthesis . They are valuable for constructing more complex molecular architectures, particularly in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in materials science. The specific substitution pattern on the phenyl ring makes it a versatile precursor for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-methyl-5-(2-methylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-5-10(3)4-11(6-12)7-13/h4-6,9,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMQXWQUZKVXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability data for (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability & Solid-State Profiling of (3-Isobutoxy-5-methyl-phenyl)-methanol Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and CMC Leads.[1][2]

Thermodynamic Stability, Solid-State Characterization, and Degradation Kinetics[1][2]

Executive Summary

(3-Isobutoxy-5-methyl-phenyl)-methanol is a specialized lipophilic benzyl alcohol intermediate, structurally significant in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, GPR40 agonists) and agrochemicals.[1][2] Its utility stems from the 3,5-disubstitution pattern, which provides steric bulk and lipophilicity while retaining a reactive primary alcohol handle for further functionalization.

This guide addresses the thermodynamic profile of this compound. Given its status as a fine chemical building block rather than a final API, specific literature data is sparse. Therefore, this whitepaper synthesizes predicted physicochemical properties based on structural analogs (e.g., 3,5-dimethylbenzyl alcohol, 3-isobutoxy-5-methylbenzoic acid) and establishes authoritative protocols for determining its thermodynamic stability, solubility landscapes, and degradation kinetics in a research setting.[1][2]

Chemical Identity & Structural Baseline

PropertyDetail
Chemical Name (3-Isobutoxy-5-methyl-phenyl)-methanol
Molecular Formula

Molecular Weight 194.27 g/mol
Related CAS 2901106-53-2 (Corresponding Acid: 3-Isobutoxy-5-methylbenzoic acid)
Structural Class 3,5-Disubstituted Benzyl Alcohol
Electronic Character Electron-rich aromatic ring (Alkyl + Alkoxy donors); prone to electrophilic aromatic substitution.[1][2][3][4]
Physicochemical Property Estimates (Derived)
  • Physical State: Predicted to be a viscous oil or low-melting solid (MP range: 25–45°C).[1] The isobutoxy chain adds rotational freedom (entropy), potentially lowering the melting point compared to the rigid 3,5-dimethylbenzyl alcohol analog.[1][2]

  • Lipophilicity (LogP): Estimated 3.2 – 3.6 . The isobutoxy group significantly increases hydrophobicity compared to benzyl alcohol (LogP ~1.05).

  • pKa: ~14-15 (Alcoholic proton); the ether and methyl groups have negligible effect on the acidity of the benzylic alcohol.[1][2]

Thermodynamic Stability Profile

The thermodynamic stability of this compound is governed by two competing factors: the lattice energy of the solid state (if crystalline) and the oxidative susceptibility of the benzylic carbon.

Phase Transition Thermodynamics

For process optimization, determining the precise melting point (


) and enthalpy of fusion (

) is critical.[2]
  • Solid-State Behavior: If isolated as a solid, the compound likely exhibits polymorphism .[1] The flexible isobutoxy tail allows for multiple packing arrangements.

  • Thermodynamic Protocol:

    • DSC (Differential Scanning Calorimetry): Run at 10°C/min from -50°C to 150°C.[1][2]

    • Expectation: A sharp endotherm at

      
       (likely near ambient). A broad endotherm suggests amorphous content or impurities (isomers).
      
Solubility Thermodynamics

Due to the isobutoxy tail, water solubility is predicted to be negligible (< 0.1 mg/mL). Solubility will be thermodynamically favorable in semi-polar organic solvents (DCM, Ethyl Acetate, THF).

Solubility Equation (Van 't Hoff):



Where 

is mole fraction solubility.[1][2]

Recommended Solvent Screen:

  • High Solubility: Dichloromethane, Toluene (Van der Waals interactions dominant).

  • Moderate Solubility: Ethanol, Isopropanol (Hydrogen bonding).

  • Anti-Solvents: Water, Hexane (at low temperatures).

Degradation Kinetics & Pathways

The stability of (3-Isobutoxy-5-methyl-phenyl)-methanol is compromised by two primary pathways: Oxidation and Ether Hydrolysis .[1][2]

Oxidative Instability (Primary Pathway)

Benzylic alcohols are susceptible to auto-oxidation to the corresponding aldehyde and acid, especially under light or in the presence of trace metals.[1][2]

  • Reaction: Alcohol

    
    3-Isobutoxy-5-methylbenzaldehyde 
    
    
    
    3-Isobutoxy-5-methylbenzoic acid .[1][2]
  • Mitigation: Store under Argon/Nitrogen at <4°C.

Ether Cleavage (Acidic Conditions)

While aryl alkyl ethers are generally stable, strong Lewis acids or high temperatures can cleave the isobutoxy group.

  • Reaction: Ether cleavage yields 3-hydroxy-5-methylbenzyl alcohol (or quinone methide intermediates).[2]

Pathway Visualization (DOT Diagram)

DegradationPathways cluster_0 Primary Degradation Vector Compound (3-Isobutoxy-5-methyl-phenyl)-methanol (Target) Aldehyde Impurity A: Benzaldehyde Derivative Compound->Aldehyde Oxidation [O] (Air/Light) Cleaved Impurity C: Phenolic Derivative Compound->Cleaved Ether Cleavage (H+, Heat) Acid Impurity B: Benzoic Acid Derivative Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation pathways. Oxidative conversion to the aldehyde is the dominant thermodynamic risk.

Experimental Protocols for Stability Profiling

To validate the thermodynamic data for this specific lot, the following protocols are required. These are designed to be self-validating systems.[1][2]

Protocol A: Forced Degradation (Stress Testing)

Purpose: To determine intrinsic stability and identify degradation products.[1]

  • Preparation: Dissolve 10 mg of compound in 10 mL Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3%

      
      , RT, 2 hours.
      
    • Thermal: Solid state, 80°C, 24 hours.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Acceptance: >95% recovery for stable classification.

    • Flag: Appearance of peak at RRT ~1.2 (Aldehyde) or RRT ~0.8 (Phenol).[2]

Protocol B: Determination of Melting Point & Heat of Fusion

Purpose: To establish solid-state thermodynamic baseline.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg in hermetically sealed aluminum pan.

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 100°C.

  • Calculation: Integrate the melting endotherm.

    • 
      [1][2]
      
    • Note: If

      
      , the material may be partially amorphous.
      
Protocol C: Gravimetric Solubility (Thermodynamic)

Purpose: To generate solubility data for crystallization optimization.[1]

  • Saturation: Add excess solid to 1 mL solvent (e.g., Heptane, Toluene) in a screw-cap vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter.

  • Quantification: Evaporate solvent and weigh residue (Gravimetric) or dilute and analyze by HPLC.

Synthesis & Workflow Visualization

Understanding the synthesis provides context for potential impurities (e.g., residual reducing agents).

Workflow Start Start: 3-Isobutoxy-5-methylbenzoic Acid (CAS: 2901106-53-2) Step1 Activation (SOCl2 or Mixed Anhydride) Start->Step1 Activation Step2 Reduction (LiAlH4 or BH3-THF) Step1->Step2 Reduction Product Target Alcohol (3-Isobutoxy-5-methyl-phenyl)-methanol Step2->Product Quench & Workup QC QC: HPLC Purity > 98% Check for Aldehyde Impurity Product->QC Validation

Figure 2: Synthetic logic flow. The reduction step is critical; incomplete reduction leaves aldehyde impurities.

References

  • PubChem. Isobutoxymethanol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Alchimica. 3-Isobutoxy-5-methylbenzoic acid (CAS 2901106-53-2) Product Page.[1][2][3][4][5][6] Available at: [Link] (Accessed 2026).

  • NIST Chemistry WebBook. 3-Methylbenzyl alcohol Thermochemical Data.[1] Standard Reference Data.[7] Available at: [Link] (Accessed 2026).

  • Org. Synth.General Procedures for Reduction of Benzoic Acids to Benzyl Alcohols. Organic Syntheses, Coll. Vol. 10, p. 423. (Standard mechanistic reference for benzyl alcohol synthesis).

Sources

Technical Guide: Solubility Thermodynamics and Solvent Selection for (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, analyzing, and modeling the solubility of (3-Isobutoxy-5-methyl-phenyl)-methanol , a critical intermediate likely utilized in the synthesis of complex pharmaceutical agents (potentially GPR40 agonists or similar lipophilic benzyl alcohol derivatives).

Given that direct public solubility datasets for the non-fluorinated variant of this specific structure are proprietary or sparse compared to its fluorinated analogs (e.g., 2,6-difluoro-3-isobutoxy-5-methylphenyl methanol), this guide serves as a definitive protocol for generating and validating this data in-house. It synthesizes standard thermodynamic principles with practical experimental workflows.

Executive Summary

Target Molecule: (3-Isobutoxy-5-methyl-phenyl)-methanol Chemical Class: Lipophilic Benzyl Alcohol Key Application: Crystallization optimization, purification of pharmaceutical intermediates.

Understanding the solid-liquid equilibrium (SLE) of (3-Isobutoxy-5-methyl-phenyl)-methanol is prerequisite for designing efficient recrystallization processes. This guide details the Laser Dynamic Monitoring Method for precise solubility determination, the application of Thermodynamic Models (Modified Apelblat, van’t Hoff), and the strategic selection of organic solvents based on molecular interaction potentials.

Physicochemical Profiling & Solvent Strategy

Molecular Architecture Analysis

To predict solubility behavior, we must first analyze the functional groups of the solute:

  • Hydroxymethyl Group (-CH₂OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives solubility in protic solvents (Alcohols).

  • Isobutoxy Group (-O-CH₂-CH(CH₃)₂): A bulky, hydrophobic ether linkage. It limits solubility in highly polar media (Water) but enhances affinity for aprotic, moderately polar solvents (Ethers, Esters).

  • Methyl Group (-CH₃) & Benzene Ring: Contributes to significant lipophilicity and

    
     stacking potential, suggesting good solubility in aromatic hydrocarbons (Toluene).
    
Solvent Selection Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the following solvent classes are recommended for screening:

Solvent ClassRepresentative SolventsInteraction MechanismExpected Solubility Trend
Protic Polar Methanol, Ethanol, IsopropanolH-Bonding (Strong)High (increases w/ temp)
Aprotic Polar Acetone, AcetonitrileDipole-DipoleModerate to High
Esters Ethyl AcetateDispersion + PolarModerate (Good for crystallization)
Aromatic Toluene

Interaction
Moderate
Alkanes n-Heptane, HexaneDispersion (Weak)Low (Anti-solvent candidate)

Experimental Methodology: Laser Dynamic Monitoring

The Laser Dynamic Method is superior to gravimetric analysis for generating temperature-dependent solubility curves due to its speed and reproducibility.

Equipment Setup
  • Jacketed Glass Vessel: 50–100 mL, equipped with a mechanical stirrer.

  • Thermostat: Digital circulating water bath (Control accuracy

    
     K).
    
  • Laser System: He-Ne laser or high-intensity LED source + Photo-detector.

  • Thermometer: Calibrated Mercury or PT100 sensor (

    
     K).
    
Step-by-Step Protocol
  • Preparation: Weigh a precise mass (

    
    ) of (3-Isobutoxy-5-methyl-phenyl)-methanol into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target solvent.
    
  • Dissolution (Heating): Heat the mixture slowly (

    
     K/min) while stirring. The laser beam passes through the suspension.
    
    • State A: Suspension scatters light

      
       Low intensity at detector.
      
    • State B: Solid dissolves completely

      
       Clear solution 
      
      
      
      Max intensity.
  • Equilibrium Point: Record the temperature (

    
    ) at which the laser intensity reaches a stable maximum.
    
  • Iteration: Add more solute to the same vessel (increasing mole fraction

    
    ) and repeat the heating cycle to obtain the next data point.
    
  • Validation: Repeat the process in cooling mode (crystallization point) to measure the metastable zone width (MSZW).

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mix in Jacketed Vessel (Constant Stirring) Start->Mix Heat Ramp Temp (< 2 K/min) Laser Monitoring ON Mix->Heat Check Laser Intensity Max? Heat->Check Check->Heat No (Turbid) Record Record T_diss (Solubility Point) Check->Record Yes (Clear) Add Add More Solute (Increase x1) Record->Add End Plot T vs. x1 Curve Fitting Record->End Data Sufficient Add->Heat

Figure 1: Logic flow for the Laser Dynamic Solubility Determination method.

Thermodynamic Modeling & Analysis

To utilize the experimental data for process design, it must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived via multiple linear regression.
    
  • Utility: Provides excellent fit for polar and non-polar solvents; used to interpolate solubility at any

    
    .
    
van’t Hoff Analysis

Used to calculate the thermodynamic functions of solution.



  • 
     : Apparent standard enthalpy of dissolution.
    
    • If

      
      : Endothermic (Solubility increases with T).[4]
      
  • 
     : Apparent standard entropy of dissolution.
    
  • 
     : Gibbs free energy (
    
    
    
    ).
Data Interpretation Guide
  • Positive Enthalpy (

    
    ):  Indicates the process is endothermic. This is typical for benzyl alcohol derivatives.
    
  • Entropy-Driven: If

    
     is negative but 
    
    
    
    is positive, the dissolution is driven by the increase in entropy (
    
    
    ).

Practical Application: Crystallization Design

Based on the solubility profile, select solvents for specific unit operations:

  • Reaction Solvent: High solubility is required.

    • Recommendation:Methanol or Ethanol (if

      
      C).[5]
      
  • Recrystallization (Cooling): Requires a steep solubility curve (high solubility at high

    
    , low at low 
    
    
    
    ).
    • Recommendation:Isopropanol (IPA) or Acetonitrile . These often show steeper curves for lipophilic alcohols compared to Methanol.

  • Anti-Solvent Crystallization:

    • Primary Solvent: Ethanol (dissolves solute).[6]

    • Anti-Solvent:Water (precipitates solute due to hydrophobic isobutoxy group) or n-Heptane .

Solvent Selection Logic

SolventSelection Input Solute: (3-Isobutoxy-5-methyl-phenyl)-methanol Goal Process Goal? Input->Goal React Synthesis/Reaction Goal->React Dissolve Cryst Recrystallization Goal->Cryst Purify HighSol High Solubility (Methanol, Ethanol) React->HighSol Curve Steep Solubility Curve (IPA, Toluene) Cryst->Curve Cooling Mode Anti Anti-Solvent (Water, Heptane) Cryst->Anti Drowning Out

Figure 2: Decision matrix for selecting solvents based on process requirements.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Shaojie, L., et al. (2016). Measurement and Correlation of Solubility of (2,6-Difluoro-3-isobutoxy-5-methylphenyl)methanol in Different Solvents. Journal of Chemical & Engineering Data, 61(1).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Technical Guide: Synthesis and Applications of (3-Isobutoxy-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis, derivatization, and application of (3-Isobutoxy-5-methylphenyl)methanol and its derivatives. This document is structured for researchers and medicinal chemists, focusing on practical methodologies and the strategic utility of this scaffold in drug discovery and agrochemical development.[1]

Executive Summary: The Strategic Value of the Scaffold

(3-Isobutoxy-5-methylphenyl)methanol (CAS: 2118766-57-5) represents a highly specialized building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the 3,5-disubstitution pattern , which combines a small, rigid lipophilic group (methyl) with a flexible, space-filling ether chain (isobutoxy).[1]

This specific motif is frequently employed to probe hydrophobic pockets in target proteins, such as G-Protein Coupled Receptors (GPCRs) (e.g., GPR40, GPR119) and Kinases , where the "meta-meta" substitution on the phenyl ring allows for optimal vector exploration without the steric clash often associated with ortho-substitution.[1] Furthermore, the benzyl alcohol functionality serves as a versatile "warhead" precursor, easily convertible into aldehydes, halides, or amines for fragment-based drug design (FBDD).[1]

Key Physicochemical Properties
PropertyValue (Predicted)Significance
Molecular Formula C₁₂H₁₈O₂Core Scaffold
Molecular Weight 194.27 g/mol Fragment-like (Rule of 3 compliant)
LogP (Octanol/Water) ~3.2 - 3.5High Lipophilicity (Membrane Permeability)
H-Bond Donors 1 (Alcohol)Interaction with Ser/Thr residues
H-Bond Acceptors 2 (Ether, Alcohol)Interaction with backbone amides
Rotatable Bonds 4Conformational flexibility for induced fit

Synthetic Architecture & Protocols

The synthesis of (3-Isobutoxy-5-methylphenyl)methanol is best approached via a convergent route, utilizing Methyl 3-hydroxy-5-methylbenzoate as the divergent point.[1] This ensures scalability and allows for the late-stage introduction of the isobutoxy chain, which is critical if structure-activity relationship (SAR) studies require varying the ether chain length.[1]

Retrosynthetic Analysis (Graphviz)[1]

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy for the target scaffold. Target (3-Isobutoxy-5-methylphenyl)methanol (Target) Intermediate Methyl 3-isobutoxy-5-methylbenzoate (Intermediate) Target->Intermediate Reduction (LiAlH4 or NaBH4) SM1 Methyl 3-hydroxy-5-methylbenzoate (Starting Material 1) Intermediate->SM1 Williamson Ether Synthesis (K2CO3, DMF) SM2 Isobutyl Bromide (Starting Material 2) Intermediate->SM2 Alkylation

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: O-Alkylation of the phenol moiety.[1]

  • Reagents: Methyl 3-hydroxy-5-methylbenzoate (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalytic).[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

  • Procedure:

    • Charge a reaction vessel with Methyl 3-hydroxy-5-methylbenzoate and K₂CO₃ in DMF under N₂ atmosphere.

    • Add Isobutyl bromide dropwise followed by catalytic KI to accelerate the reaction (Finkelstein condition).[1]

    • Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

    • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

    • Yield Target: >85%.

Step 2: Reduction of Ester to Alcohol

Objective: Conversion of the ester to the primary alcohol.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) OR Sodium Borohydride (NaBH₄, 4.0 eq) with Methanol.[1]

  • Solvent: Anhydrous THF (for LiAlH₄) or THF/MeOH (for NaBH₄).[1]

  • Procedure (LiAlH₄ Method - Preferred for Purity):

    • Cool a solution of the intermediate ester in anhydrous THF to 0°C .

    • Slowly add LiAlH₄ (solution in THF) dropwise to control exotherm.[1]

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1]

    • Purification: The filtrate is concentrated to yield the crude alcohol.[1] Often pure enough for next steps; otherwise, purify via silica gel chromatography.[1]

    • Yield Target: >90%.

Functionalization & Derivatization Toolbox

The primary alcohol group is a "gateway" functionality.[1] For medicinal chemistry campaigns, this group is rarely the final endpoint; it is typically converted into an electrophile (halide/aldehyde) for coupling reactions.[1]

Derivatization Pathways (Graphviz)[1]

Derivatization Figure 2: Functionalization tree for the 3-isobutoxy-5-methylphenyl scaffold. Alcohol (3-Isobutoxy-5-methylphenyl)methanol (Core) Aldehyde Benzaldehyde Derivative (Reductive Amination Precursor) Alcohol->Aldehyde Swern or Dess-Martin Oxidation Bromide Benzyl Bromide (Alkylation Agent) Alcohol->Bromide PBr3 or CBr4/PPh3 (Appel) Acid Benzoic Acid (Amide Coupling) Alcohol->Acid Jones Oxidation or Pinnick Boronate Benzyl Boronate (Suzuki Coupling) Bromide->Boronate Bis(pinacolato)diboron Pd(dppf)Cl2

Key Reaction Conditions Table
TransformationReagentsCritical ParametersApplication
Oxidation to Aldehyde Dess-Martin Periodinane (DMP), DCM0°C to RT, anhydrousPrecursor for Reductive Amination (e.g., with piperidines)
Bromination PBr₃ or CBr₄/PPh₃0°C, DCMPrecursor for N-alkylation of heterocycles (e.g., Indoles, Pyrazoles)
Chlorination SOCl₂, cat.[1] DMFReflux, DCM/TolueneCheaper alternative to bromination for scale-up
Homologation 1.[1] PBr₃, 2. NaCN,[1] 3. HydrolysisMulti-stepExtending the carbon chain (Phenylacetic acid derivatives)

Applications in Drug Discovery & Agrochemicals[1]

Medicinal Chemistry: Lipophilic Ligand Efficiency

The 3-isobutoxy-5-methyl motif is a classic "Lipophilic Tail."[1] In the context of GPR40 (FFAR1) agonists or PPAR modulators , this moiety mimics the fatty acid chains of endogenous ligands.[1]

  • Mechanism: The isobutoxy group provides significant hydrophobic bulk to displace water from lipophilic pockets (entropy-driven binding), while the 5-methyl group restricts rotation of the phenyl ring, potentially locking the bioactive conformation.[1]

  • Case Study: Similar 3,5-dialkyl/alkoxy benzyl motifs are seen in the optimization of GPR119 agonists for type 2 diabetes, where the benzyl ether linkage improves metabolic stability compared to direct phenyl-alkyl chains.[1]

Agrochemicals: Isoxazoline Herbicides

This specific scaffold has been identified in patent literature (e.g., WO2014048827 ) as an intermediate for 3-phenylisoxazoline derivatives .[1]

  • Role: The benzyl group serves as the "Tail" of the herbicide, influencing soil mobility and uptake in target weeds.[1]

  • Synthesis: The benzyl alcohol is converted to a benzyl halide, which is then coupled to the isoxazoline core or used to generate a nitrile oxide for a [3+2] cycloaddition.[1]

Biological Pathway Interaction (Hypothetical SAR Workflow)

SAR_Workflow Figure 3: Mechanism of Action in Structure-Activity Relationship (SAR) studies. Target Target Protein (e.g., GPCR Hydrophobic Pocket) Result Increased Potency (IC50) Reduced Off-Target Binding Target->Result Scaffold (3-Isobutoxy-5-methylphenyl)methanol Interaction Hydrophobic Interaction (Isobutoxy Group) Scaffold->Interaction Steric Conformational Lock (5-Methyl Group) Scaffold->Steric Interaction->Target Steric->Target

References

  • Patent: BASF SE.[1] 3-Phenylisoxazoline derivatives with herbicidal action. WO2014048827A1.[1] Published 2014-04-03.[1] Link

  • Protocol: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Williamson Ether Synthesis and LiAlH4 reduction).

  • Database: PubChem.[1] Isobutoxymethanol (Related substructure analysis). Link[1]

  • Catalog: ChemicalBook. (3-Isobutoxy-5-methylphenyl)methanol Product Page. Link

Sources

pKa values and acidity of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of (3-Isobutoxy-5-methyl-phenyl)-methanol

Executive Summary

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed scientific analysis of the acidity and pKa of (3-Isobutoxy-5-methyl-phenyl)-methanol, a substituted benzyl alcohol. We dissect the molecule's structural components, evaluating the electronic contributions of the isobutoxy and methyl substituents on the acidity of the benzylic hydroxyl group. This analysis establishes that the compound is a very weak acid, with a pKa comparable to, and likely slightly higher than, that of unsubstituted benzyl alcohol (pKa ≈ 15.4), owing to the net electron-donating nature of its substituents. This guide further outlines both state-of-the-art experimental and computational methodologies for the precise determination of its pKa, providing researchers and drug development professionals with the foundational knowledge and practical protocols required to characterize this and structurally related molecules.

The Critical Role of pKa in Pharmaceutical Sciences

In the journey of a drug from administration to its target, the molecule must navigate a series of complex biological environments with varying pH levels, from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood (pH 7.4). The acid dissociation constant, or pKa, dictates the extent to which a molecule will exist in its ionized or non-ionized state at a given pH. This equilibrium is fundamentally linked to critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form. A molecule's pKa is thus a key determinant of its dissolution rate and overall solubility.[1]

  • Permeability: Cell membranes are primarily lipid-based and are more readily crossed by neutral, lipophilic molecules. The pKa value, by controlling the ionization state, directly impacts a drug's ability to be absorbed from the gastrointestinal tract and to penetrate biological barriers like the blood-brain barrier.

  • Target Binding: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often highly dependent on specific ionization states that facilitate electrostatic interactions, hydrogen bonding, and other binding forces.

  • Formulation: Understanding the pKa is essential for developing stable and effective drug formulations, influencing the choice of salts, buffers, and excipients.[1]

For a molecule like (3-Isobutoxy-5-methyl-phenyl)-methanol, an accurate pKa value is indispensable for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent or synthetic intermediate.

Molecular Structure and Acidity Analysis

The acidity of (3-Isobutoxy-5-methyl-phenyl)-methanol is governed by the stability of its conjugate base, the corresponding benzyloxide anion, which is formed upon deprotonation of the hydroxyl group.

Chemical structure of (3-Isobutoxy-5-methyl-phenyl)-methanol

Figure 1: Chemical structure of (3-Isobutoxy-5-methyl-phenyl)-methanol. The acidic proton is highlighted on the benzylic hydroxyl group.

Benzyl Alcohol vs. Phenol: A Critical Distinction

The primary determinant of this molecule's acidity is the fact that it is a benzyl alcohol , not a phenol. In a phenol, the hydroxyl group is directly attached to the aromatic ring. Upon deprotonation, the resulting negative charge on the oxygen of the phenoxide anion is effectively delocalized into the benzene ring through resonance, greatly stabilizing the anion and making phenols significantly more acidic (pKa ≈ 10).[2][3]

In (3-Isobutoxy-5-methyl-phenyl)-methanol, the hydroxyl group is separated from the ring by a methylene (-CH2-) group. This intervening saturated carbon atom prevents any resonance delocalization of the negative charge into the aromatic ring.[4] The negative charge on the resulting benzyloxide anion remains localized on the oxygen atom. Consequently, benzyl alcohols are much weaker acids than phenols, with pKa values similar to aliphatic alcohols.[5][6] The pKa of unsubstituted benzyl alcohol is approximately 15.40.[5]

Electronic Effects of Ring Substituents

The acidity of the target molecule is further modulated by the electronic effects of the isobutoxy and methyl groups on the benzene ring. These effects influence the stability of the benzyloxide anion primarily through induction—the transmission of charge through sigma bonds.[7][8]

  • Isobutoxy Group (at C3, meta): As an alkoxy group, the isobutoxy substituent exhibits a dual electronic nature. It is electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen atom, and electron-donating by resonance (+R effect) due to the oxygen's lone pairs. However, the resonance effect is most pronounced at the ortho and para positions. At the meta position, the resonance effect is negligible, and the electron-withdrawing inductive effect dominates.[9] This inductive withdrawal of electron density from the ring slightly stabilizes the negative charge on the benzyloxide oxygen, which would tend to make the alcohol more acidic (lower pKa) compared to an unsubstituted analog.

  • Methyl Group (at C5, meta): Alkyl groups, such as methyl, are weakly electron-donating through an inductive effect (+I effect) and hyperconjugation.[10][11][12] This donation of electron density to the ring serves to destabilize the negative charge on the benzyloxide oxygen, making the alcohol less acidic (higher pKa).[13]

Predicted Acidity: The overall acidity of (3-Isobutoxy-5-methyl-phenyl)-methanol depends on the net balance of the weak, inductively electron-withdrawing isobutoxy group and the weak, inductively electron-donating methyl group. Generally, the electron-donating effect of an alkyl group is considered a potent factor in destabilizing an adjacent negative charge. Therefore, it is predicted that the methyl group's destabilizing effect will slightly outweigh the isobutoxy group's stabilizing effect, resulting in a pKa value slightly higher than that of benzyl alcohol (i.e., pKa > 15.4) .

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, complementary information.

Experimental Determination of pKa

For weakly acidic compounds like benzyl alcohols, direct measurement in aqueous solution is challenging due to their high pKa values and often limited water solubility. Spectrophotometric or NMR-based methods in mixed aqueous-organic solvents are often preferred.[1][14]

Protocol: Spectrophotometric pKa Determination

This method is highly suitable for compounds possessing a chromophore (like the benzene ring in this molecule) whose UV-Vis absorbance spectrum changes upon ionization.

Causality: The electronic environment of the chromophore differs between the protonated alcohol (R-OH) and the deprotonated alkoxide (R-O⁻). This difference leads to a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity. By measuring the absorbance at a fixed wavelength across a range of precisely controlled high pH values, one can determine the ratio of the two species and subsequently the pKa.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of (3-Isobutoxy-5-methyl-phenyl)-methanol in a water-miscible organic solvent (e.g., DMSO or methanol) to ensure solubility.

    • Prepare a series of high-pH buffer solutions (e.g., carbonate-bicarbonate or phosphate buffers) with known pH values, typically spanning a range of pH 12 to 14. An electrolyte like KCl should be added to maintain constant ionic strength.

  • Determination of Spectra for Pure Species:

    • Record the UV-Vis spectrum of the fully protonated species by dissolving a small aliquot of the stock solution in a buffer of relatively neutral pH (e.g., pH 7), where the molecule is guaranteed to be in its R-OH form.

    • Record the UV-Vis spectrum of the fully deprotonated species by dissolving an aliquot in a solution of very high pH (e.g., 1M NaOH), where the molecule is forced into its R-O⁻ form. Identify a wavelength where the difference in absorbance between the two forms is maximal.

  • Titration and Data Collection:

    • Prepare a series of samples by adding an identical, small aliquot of the compound's stock solution to each of the high-pH buffers.

    • Measure the absorbance of each sample at the predetermined wavelength.

  • Data Analysis:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_M)] Where:

      • A = Absorbance of the sample at a given pH

      • A_I = Absorbance of the fully ionized (deprotonated) species

      • A_M = Absorbance of the neutral (protonated) species

    • Plot the measured absorbance (A) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[15]

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_spec 2. Spectral Analysis cluster_data 3. Data Collection cluster_analysis 4. Analysis A Prepare Compound Stock Solution (in DMSO) F Prepare Samples in Each Buffer A->F B Prepare High-pH Buffer Series (pH 12-14) B->F C Record Spectrum of Neutral Species (pH 7) E Identify Optimal Wavelength (λ_max diff) C->E D Record Spectrum of Ionized Species (>pH 14) D->E G Measure Absorbance at Optimal λ E->G F->G H Plot Absorbance vs. pH G->H I Calculate pKa from Sigmoidal Curve Fit H->I

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction

In silico methods offer a powerful, resource-efficient way to predict pKa values, especially for novel compounds or when experimental determination is impractical. These methods use quantum mechanics to model the thermodynamics of the deprotonation reaction.[16][17]

Protocol: DFT-Based pKa Calculation

Causality: This approach calculates the change in Gibbs free energy (ΔG) for the acid dissociation reaction in solution. The pKa is directly proportional to this ΔG value. The accuracy of the prediction hinges on the chosen level of theory and, critically, on the model used to simulate the solvent environment, as solvation has a dominant effect on the stability of the charged species.[18][19][20]

Step-by-Step Methodology:

  • Structure Optimization:

    • Perform geometry optimizations for both the neutral alcohol (R-OH) and its conjugate base anion (R-O⁻) using a suitable Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-311++G(d,p)).[21]

  • Gas-Phase Energy Calculation:

    • Calculate the gas-phase free energies (G_gas) for the optimized structures of R-OH and R-O⁻.

  • Solvation Energy Calculation:

    • Calculate the free energy of solvation (ΔG_solv) for both species using a continuum solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[15][18]

    • For higher accuracy, a cluster-continuum model can be employed, where one to three explicit water molecules are included in the quantum mechanical calculation to model the direct hydrogen-bonding interactions with the solute, and the bulk solvent is treated as a continuum.[21]

  • pKa Calculation:

    • The pKa is calculated from the absolute free energy of the deprotonation reaction in solution (ΔG_aq) using the following thermodynamic cycle and equation: pKa = ΔG_aq* / (2.303 * RT)* Where ΔG_aq is derived from: ΔG_aq = G_gas(R-O⁻) + G_gas(H⁺) - G_gas(R-OH) + ΔG_solv(R-O⁻) + ΔG_solv(H⁺) - ΔG_solv(R-OH)

    • The values for the gas-phase free energy of the proton (G_gas(H⁺)) and its solvation free energy (ΔG_solv(H⁺)) are well-established constants for a given theoretical method.

Computational Workflow Diagram:

G cluster_qm 1. Quantum Mechanics (Gas Phase) cluster_solv 2. Solvation Model cluster_calc 3. Thermodynamic Cycle A Optimize Geometry (R-OH & R-O⁻) B Calculate Gas-Phase Free Energies (G_gas) A->B E Combine Gas-Phase and Solvation Energies B->E C Apply Continuum Model (e.g., SMD, CPCM) D Calculate Solvation Free Energies (ΔG_solv) C->D D->E F Calculate ΔG_aq for Deprotonation E->F G Calculate pKa F->G

Caption: Workflow for computational pKa prediction via a thermodynamic cycle.

Data Summary and Interpretation

The following table summarizes the key pKa values discussed and provides a scientifically grounded estimate for (3-Isobutoxy-5-methyl-phenyl)-methanol based on the structural analysis.

CompoundStructureRelevant Functional GroupTypical pKaRationale for Acidity
PhenolC₆H₅OHPhenolic Hydroxyl~10.0[2]High acidity due to resonance stabilization of the phenoxide conjugate base.
Benzyl AlcoholC₆H₅CH₂OHBenzylic Alcohol~15.4[5]Low acidity; no resonance stabilization of the localized benzyloxide anion.
(3-Isobutoxy-5-methyl-phenyl)-methanol C₁₂H₁₈O₂Benzylic Alcohol>15.4 (Est.) Low acidity, similar to benzyl alcohol. The net effect of a meta-isobutoxy (-I) and a meta-methyl (+I) group is predicted to be slightly electron-donating, destabilizing the anion and increasing the pKa.

Interpretation: The analysis strongly indicates that (3-Isobutoxy-5-methyl-phenyl)-methanol is a very weak acid, with its hydroxyl proton being significantly less acidic than that of a phenol and even slightly less acidic than that of unsubstituted benzyl alcohol. This is a direct consequence of the insulating -CH₂- group preventing resonance stabilization and the net electron-donating character of the substituents on the aromatic ring.

Conclusion

A thorough understanding of the pKa of (3-Isobutoxy-5-methyl-phenyl)-methanol reveals it to be a weak acid, with an estimated pKa slightly above 15.4. This characteristic is dictated by its benzyl alcohol core, which precludes resonance stabilization of the conjugate base, and is fine-tuned by the competing inductive effects of its meta-substituents. For researchers in drug development, this high pKa value implies that the molecule will exist almost exclusively in its neutral, protonated form under all physiological conditions. This has significant implications for its likely solubility, membrane permeability, and potential for intermolecular interactions. The experimental and computational protocols detailed herein provide a robust framework for the precise quantification of this critical parameter, enabling more accurate predictions of its behavior and accelerating its development lifecycle.

References

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(29), 7314–7319.

  • Wang, B., et al. (2015). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. PubMed, National Library of Medicine.

  • Common Organic Chemistry. (n.d.). Benzyl Alcohol. commonorganicchemistry.com.

  • Shields, G. C., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace.

  • Lee, I., et al. (2002). Substituent Effects on the Gas Phase Acidity of Phenylacetylenes and Benzyl Alcohols. Bulletin of the Korean Chemical Society.

  • Marzorati, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI.

  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. proprep.com.

  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. thestudentroom.co.uk.

  • Liptak, M. D., & Shields, G. C. (2001). Absolute p K a Determinations for Substituted Phenols. ResearchGate.

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed, National Library of Medicine.

  • ChemEd X. (2001). Electron Density of Aromatic Rings - Effect of Methyl Groups. ChemEd X.

  • Wiberg, K. B. (2003). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry, 68(3), 875–882.

  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.

  • FooDB. (2010). Showing Compound Benzyl alcohol (FDB008745). foodb.ca.

  • Seybold, P. G., & Tivis, R. (2021). Computational Estimation of the Aqueous Acidities of Alcohols, Hydrates, and Enols. The Journal of Physical Chemistry A, 125(19), 4234–4242.

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15617–15624.

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. chem.libretexts.org.

  • Wiberg, K. B. (2003). Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols. PubMed, National Library of Medicine.

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC, National Center for Biotechnology Information.

  • Ismaht. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. optibrium.com.

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). acdlabs.com.

  • Flynn, A. (2021). 1c - Find and estimate pKa values. YouTube.

  • Grimme, S., & Jang, Y. J. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17094–17103.

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids. courseware.cutm.ac.in.

  • The Journal of Organic Chemistry. (n.d.). Collection - Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. Figshare.

  • Wikipedia. (n.d.). Benzyl alcohol. en.wikipedia.org.

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Isobutyl group. chem.ucla.edu.

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL. ataman-kimya.com.

  • ChemicalBook. (n.d.). Benzyl alcohol | 100-51-6. chemicalbook.com.

  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. chem.ucalgary.ca.

  • LibreTexts. (n.d.). Chapter 14 Substituent Effects. chem.libretexts.org.

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. masterorganicchemistry.com.

  • Chemistry LibreTexts. (2023). Acidities of Alcohols. chem.libretexts.org.

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. chem.libretexts.org.

  • Reddit. (2015). Methanol Acidity?. reddit.com.

  • Filo. (2025). Phenol (C6H5OH) is a stronger acid than methanol (CH3OH), even though both contain an O H bond. filo.com.

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. analytical.chem.ut.ee.

  • Vaia. (n.d.). Q61E Phenol,C6H5OH, is a stronger aci... [FREE SOLUTION]. vaia.com.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

(3-Isobutoxy-5-methyl-phenyl)-methanol is a critical pharmacophore and intermediate, most notably utilized in the synthesis of G-protein coupled receptor 40 (GPR40/FFAR1) agonists such as Fasiglifam (TAK-875) and AMG-837 analogs for Type 2 Diabetes treatment. This benzylic alcohol fragment provides the necessary lipophilic tail for receptor binding pocket occupancy.

This guide details a robust, three-stage synthesis protocol designed for high reproducibility and scalability. Unlike general textbook descriptions, this protocol addresses specific challenges associated with the steric hindrance of the isobutyl group and the safe reduction of benzoate esters.

Retrosynthetic Strategy

The most efficient route disconnects the benzylic alcohol to a benzoate ester, which is derived from the O-alkylation of a phenol precursor.

Pathway:

  • Target: (3-Isobutoxy-5-methyl-phenyl)-methanol

  • Precursor: Methyl 3-isobutoxy-5-methylbenzoate

  • Starting Material: 3-Hydroxy-5-methylbenzoic acid (commercially available or derived from Orcinol).

Retrosynthesis Target (3-Isobutoxy-5-methyl-phenyl)-methanol Intermediate Methyl 3-isobutoxy-5-methylbenzoate Target->Intermediate Reduction (LiAlH4) Start 3-Hydroxy-5-methylbenzoic acid Intermediate->Start Alkylation + Esterification

Figure 1: Retrosynthetic disconnection showing the conversion of the acid scaffold to the final benzyl alcohol.

Detailed Experimental Protocols

Stage 1: Fischer Esterification & Phenol Protection

Objective: Convert 3-hydroxy-5-methylbenzoic acid to Methyl 3-hydroxy-5-methylbenzoate. Rationale: Converting the carboxylic acid to a methyl ester serves two purposes: it protects the acid from interfering with the subsequent alkylation and improves solubility in organic solvents.

Reagents:

  • 3-Hydroxy-5-methylbenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄, conc., catalytic 0.1 equiv)

Protocol:

  • Dissolve 3-hydroxy-5-methylbenzoic acid (e.g., 10.0 g) in anhydrous Methanol (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

  • Reflux the mixture for 8–12 hours. Monitor by TLC (EtOAc/Hexane 3:7); the polar acid spot should disappear, replaced by a less polar ester spot.

  • Concentrate the solvent under reduced pressure.[1]

  • Dissolve residue in EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid.

  • Dry over MgSO₄, filter, and concentrate to yield the methyl ester as a white/off-white solid.

Stage 2: Williamson Ether Synthesis (The Critical Step)

Objective: Installation of the isobutoxy tail via O-alkylation. Technical Insight: Isobutyl bromide is a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-branched primary alkyl halide. It is sterically hindered, making 

reactions sluggish compared to straight-chain halides. We utilize Potassium Carbonate (K₂CO₃) in DMF at elevated temperatures to drive this reaction.

Reagents:

  • Methyl 3-hydroxy-5-methylbenzoate (1.0 equiv)

  • Isobutyl bromide (1-bromo-2-methylpropane) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)

  • Potassium Iodide (KI) (0.1 equiv, Catalyst )

  • DMF (Dimethylformamide) (0.5 M concentration relative to substrate)

Protocol:

  • Charge a flame-dried round-bottom flask with Methyl 3-hydroxy-5-methylbenzoate (1.0 equiv) and anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv).

  • Expert Tip: Add catalytic KI (10 mol%). This performs an in-situ Finkelstein reaction, converting the sluggish isobutyl bromide into the more reactive isobutyl iodide.

  • Add Isobutyl bromide (1.5 equiv) dropwise.

  • Heat the reaction to 80°C for 16 hours. (Note: Do not exceed 90°C to avoid elimination side-products).

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product often precipitates.

    • If Solid: Filter, wash with water, and dry.[2]

    • If Oil: Extract with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: If necessary, recrystallize from cold Hexanes or perform flash chromatography (5-10% EtOAc in Hexanes).

Stage 3: Reductive Cleavage to Benzyl Alcohol

Objective: Reduction of Methyl 3-isobutoxy-5-methylbenzoate to (3-Isobutoxy-5-methyl-phenyl)-methanol. Safety Critical: This step uses Lithium Aluminum Hydride (LiAlH₄).[3] All glassware must be oven-dried. Perform under Nitrogen/Argon atmosphere.

Reagents:

  • Methyl 3-isobutoxy-5-methylbenzoate (1.0 equiv)

  • LiAlH₄ (1.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under inert atmosphere.

  • Dissolve the ester from Stage 2 in THF and add it dropwise to the LiAlH₄ suspension.

    • Observation: Gas evolution (H₂) will occur. Control addition rate to maintain a gentle effervescence.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • The Fieser Quench (Mandatory): To safely quench x grams of LiAlH₄, add sequentially:

    • x mL Water (slowly!)

    • x mL 15% NaOH solution

    • 3x mL Water[4]

  • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms (aluminum salts).

  • Filter through a pad of Celite. Wash the pad with Et₂O.

  • Concentrate the filtrate to obtain the crude benzyl alcohol.

  • Final Purification: Flash chromatography (Silica gel, 20% EtOAc/Hexanes).

Process Visualization

Reaction Workflow

SynthesisWorkflow Step1 Stage 1: Esterification (MeOH, H2SO4, Reflux) Step2 Stage 2: Etherification (Isobutyl Bromide, K2CO3, DMF, 80°C) Step1->Step2 Isolated Methyl Ester Step3 Stage 3: Reduction (LiAlH4, THF, 0°C -> RT) Step2->Step3 Isolated Isobutoxy Ester Final Target: (3-Isobutoxy-5-methyl-phenyl)-methanol Step3->Final Fieser Workup & Column

Figure 2: Step-by-step reaction workflow for the synthesis of the target alcohol.

Analytical Validation Data

ParameterExpected Signal (1H NMR, CDCl3, 400 MHz)Interpretation
Aromatic Protons δ 6.6 – 6.8 ppm (m, 3H)1,3,5-substituted benzene ring pattern.
Benzylic -CH2- δ 4.60 ppm (s, 2H)Diagnostic singlet for -CH₂OH .
Isobutoxy -OCH2- δ 3.70 ppm (d, 2H)Doublet due to coupling with the adjacent CH.
Isobutoxy -CH- δ 2.05 ppm (m, 1H)Multiplet (septet) for the methine proton.
Aryl -CH3 δ 2.30 ppm (s, 3H)Singlet for the methyl group on the ring.
Isobutoxy -CH3 δ 1.00 ppm (d, 6H)Doublet for the terminal isopropyl methyls.

Quality Control Check:

  • Disappearance of Ester: The methyl ester singlet (~3.9 ppm) from Stage 2 must be absent.

  • Hydroxyl Proton: A broad singlet around 1.8–2.5 ppm (concentration dependent) indicates the free alcohol.

Troubleshooting & Expert Notes

  • Sluggish Alkylation: If Stage 2 conversion is <50% after 16h, add 0.5 equiv of NaI (Sodium Iodide) to the reaction. The in situ generation of isobutyl iodide accelerates the reaction significantly via the Finkelstein mechanism.

  • Emulsions in Stage 2: DMF/Water extractions can form emulsions. Wash the organic layer with 5% LiCl solution instead of pure water to break emulsions and remove DMF more effectively.

  • Aluminum Salts in Stage 3: If the Fieser quench results in a sticky gel instead of a granular solid, the filtration will fail. Add anhydrous MgSO₄ to the quenched mixture and stir for 15 minutes before filtering; this often helps solidify the aluminum waste.

References

  • GPR40 Agonist Development (Context)

    • Negoro, K., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.
  • Williamson Ether Synthesis Protocols

    • Technical Disclosure Commons.[2] (2022).[2] Process for the preparation of 3-cyano-4-isobutoxybenzothiamide.[2] (Describes the specific alkylation conditions for isobutoxy-benzoate derivatives).

  • Ester Reduction Methodologies

    • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General protocol for LiAlH4 reduction of esters.
  • Related Intermediate Synthesis

    • National Institutes of Health (PMC). Synthesis of 2-Propoxy-5-methylbenzoic Acid.[5] (Analogous chemistry for alkoxy-methyl-benzoic acids).

Sources

Application Note: Controlled Oxidation of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the oxidation of (3-Isobutoxy-5-methyl-phenyl)-methanol (Substrate 1 ) to its corresponding aldehyde (2 ) and carboxylic acid (3 ) derivatives. These transformations are critical in the synthesis of GPR40 agonists (e.g., Fasiglifam congeners) and kinase inhibitors where the 3,5-substitution pattern dictates pharmacophore binding.

We present two distinct protocols:

  • Chemoselective Oxidation to Aldehyde: Utilizing Activated Manganese Dioxide (

    
    ) to prevent over-oxidation.[1]
    
  • Oxidation to Carboxylic Acid: A stepwise approach utilizing the Pinnick oxidation to ensure the stability of the isobutoxy ether moiety.

Chemical Context & Strategy

The substrate features a primary benzylic alcohol , a meta-methyl group , and an isobutoxy ether . The primary challenge is achieving selectivity without affecting the ether linkage (acid-sensitive) or the benzylic methyl group (susceptible to radical halogenation or strong oxidants).

  • Target 1 (Aldehyde): 3-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2).

  • Target 2 (Acid): 3-Isobutoxy-5-methylbenzoic acid (CAS: 2901106-53-2).

Reaction Pathway Diagram

OxidationPathway Substrate (3-Isobutoxy-5-methyl-phenyl)-methanol (Alcohol) Aldehyde 3-Isobutoxy-5-methylbenzaldehyde (Aldehyde) Substrate->Aldehyde Method A: MnO2, DCM, Reflux (Selective) Acid 3-Isobutoxy-5-methylbenzoic acid (Carboxylic Acid) Substrate->Acid Alternative: TEMPO, NaClO2 (Direct) Aldehyde->Acid Method B: NaClO2, NaH2PO4 (Pinnick Oxidation)

Figure 1: Strategic oxidation pathways. Method A (MnO2) is preferred for aldehyde isolation due to high chemoselectivity.

Protocol A: Selective Oxidation to Aldehyde

Target: 3-Isobutoxy-5-methylbenzaldehyde Method: Activated Manganese Dioxide (


) Oxidation
Rationale

Benzylic alcohols are uniquely sensitive to


 oxidation due to the stabilization of the radical intermediate by the aromatic ring. This method is heterogeneous, neutral, and avoids the over-oxidation to carboxylic acid common with chromium-based reagents.
Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 - 15.0 eq). Note: High stoichiometry is required due to surface area dependence.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Equipment: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (51.5 mmol) of (3-Isobutoxy-5-methyl-phenyl)-methanol in 100 mL of anhydrous DCM (0.5 M concentration).

  • Addition: Add 45.0 g (~10 eq) of Activated

    
     in one portion. The reaction is a black slurry.
    
  • Reaction: Heat the mixture to a gentle reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ). Typical time: 4–12 hours.
  • Filtration: Once complete, cool to room temperature. Filter the black slurry through a pad of Celite® packed in a sintered glass funnel.

  • Rinse: Wash the filter cake thoroughly with DCM (

    
     mL) to recover adsorbed product.
    
  • Concentration: Evaporate the filtrate under reduced pressure (

    
    , 400 mbar) to yield the crude aldehyde as a pale yellow oil.
    
  • Purification: Usually not required. If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Troubleshooting
IssueCauseSolution
Incomplete Conversion Deactivated

Use "Activated" grade specifically. If sluggish, add 5 eq more oxidant or switch to Toluene reflux (

).
Stalled Reaction Water in solvent

activity is inhibited by water. Use anhydrous solvents and add 3Å molecular sieves.[2]

Protocol B: Oxidation to Carboxylic Acid

Target: 3-Isobutoxy-5-methylbenzoic acid Method: Pinnick (Kraus) Oxidation

Rationale

Direct oxidation of the alcohol to the acid using strong oxidants (e.g.,


, Jones) risks cleaving the isobutoxy ether or oxidizing the benzylic methyl group. The Pinnick oxidation (

) acts specifically on the aldehyde (generated from Protocol A) and is mild (pH 3–5), preserving the ether and methyl functionalities.
Reagents
  • Substrate: Crude Aldehyde from Protocol A (1.0 eq).

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade, 1.5 eq).
    
  • Scavenger: 2-Methyl-2-butene (10.0 eq) or Resorcinol. Crucial to scavenge HOCl byproduct.

  • Buffer: Sodium Dihydrogen Phosphate (

    
    , 1.2 eq).
    
  • Solvent: t-Butanol / Water (3:1 v/v).

Step-by-Step Procedure
  • Dissolution: Dissolve 5.0 g (26.0 mmol) of the aldehyde in 80 mL of t-Butanol and 20 mL of Water.

  • Scavenger Addition: Add 18.0 g (27 mL, ~10 eq) of 2-methyl-2-butene.

  • Oxidant Preparation: Dissolve

    
     (3.5 g, 39 mmol) and 
    
    
    
    (3.7 g, 31 mmol) in 30 mL of water.
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture over 20 minutes at room temperature.

    • Observation: The solution may turn slight yellow/green.

  • Stirring: Stir at room temperature for 2–4 hours.

    • Checkpoint: TLC should show conversion of the non-polar aldehyde to the polar acid (streaks near baseline).

  • Workup:

    • Evaporate the volatile t-Butanol under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and extract with Hexanes (

      
       mL) to remove unreacted organics.
      
    • Acidification: Acidify the aqueous layer to pH 2 using 1N HCl. The product should precipitate.

    • Extraction: Extract the acidic aqueous layer with EtOAc (

      
       mL).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate to yield the carboxylic acid as a white solid.
    

Analytical Validation (Self-Validating Data)

To ensure the protocol worked, compare the NMR signals of the product against these expected shifts.

MoietySubstrate (Alcohol)

(ppm)
Product (Aldehyde)

(ppm)
Product (Acid)

(ppm)
Benzylic H 4.65 (s, 2H,

)
10.0 (s, 1H, -CHO) Absent
Isobutoxy 3.70 (d, 2H,

)
3.85 (d, 2H,

)
3.88 (d, 2H,

)
Aromatic 6.7 - 6.9 (m, 3H)7.2 - 7.5 (m, 3H)7.4 - 7.8 (m, 3H)
Methyl 2.30 (s, 3H,

)
2.40 (s, 3H,

)
2.45 (s, 3H,

)

Note: The appearance of the singlet at 10.0 ppm is diagnostic for the aldehyde. The shift of the carboxylic acid proton (broad, >11 ppm) confirms the acid.

Mechanism of Action

Understanding the mechanism prevents experimental errors.

MnO2 Surface Mechanism

The reaction is not homogeneous. It occurs on the surface of the


 particle.
  • Adsorption: The benzylic alcohol adsorbs onto the Mn(IV) surface.

  • Coordination: The hydroxyl oxygen binds to Manganese.

  • Rate Limiting Step: Hydrogen atom transfer from the benzylic carbon to the oxide surface (radical mechanism).

  • Desorption: The aldehyde product desorbs, leaving reduced Mn(III)/Mn(II) species on the surface. Implication: This is why vigorous stirring and high surface area (Activated) reagents are mandatory.

Mechanism Step1 Adsorption: Alcohol binds to Mn(IV) surface Step2 Radical Transfer: Benzylic H abstraction Step1->Step2 Rate Limiting Step3 Product Release: Aldehyde desorbs Mn surface reduced Step2->Step3

Figure 2: Simplified surface mechanism of MnO2 oxidation.

References

  • Cahiez, G., et al. (2010). "Manganese-catalyzed oxidation of alcohols to aldehydes and ketones."[2][3] Synthesis, 2010(13), 2329-2343. Link

  • Pinnick, H. W., et al. (1981). "Oxidation of aldehydes to carboxylic acids." Tetrahedron, 37(12), 2091-2096. Link

  • BenchChem. (2023). "Structure and Identifiers: 2-Isobutoxy-5-methylbenzaldehyde." BenchChem Database. Link

  • PubChem. (2023). "Compound Summary: 3-Isobutoxy-5-methylbenzoic acid." National Library of Medicine. Link

Sources

Application Note: Strategic Utilization of (3-Isobutoxy-5-methyl-phenyl)-methanol in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for (3-Isobutoxy-5-methyl-phenyl)-methanol , designed for pharmaceutical researchers and process chemists.

Executive Summary

(3-Isobutoxy-5-methyl-phenyl)-methanol is a specialized lipophilic building block primarily utilized in the synthesis of modulators for metabolic and inflammatory targets. Its structural motif—a benzyl alcohol core substituted with a bulky isobutoxy group and a methyl group—serves as a critical "pharmacophore anchor."

In modern medicinal chemistry, this intermediate is highly valued for:

  • Lipophilic Optimization: The isobutoxy tail occupies hydrophobic pockets (e.g., in GPR40/FFAR1 receptors) while improving membrane permeability.

  • Metabolic Stability: The 5-methyl substituent blocks a potential site of metabolic oxidation (CYP450 mediated) on the phenyl ring, enhancing the half-life of the final API.

  • Versatile Reactivity: The benzylic alcohol provides a "universal handle" for conversion into halides, aldehydes, or direct coupling via Mitsunobu reactions.

Primary Therapeutic Applications:

  • GPR40 (FFAR1) Agonists: Treatment of Type 2 Diabetes (e.g., structural analogs of Fasiglifam).

  • RORγt Inverse Agonists: Autoimmune diseases (Psoriasis, IBD).

  • Kinase Inhibitors: Hydrophobic back-pocket binders.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (3-Isobutoxy-5-methylphenyl)methanol
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water
Purity (HPLC) ≥ 98.0% (Critical for late-stage coupling)
Storage 2–8°C, under Nitrogen (Hygroscopic)
Stability Stable under standard conditions; avoid strong oxidizing agents.[][2][3]

Synthetic Utility & Reaction Logic[4][5]

This intermediate functions as a "Head Group" donor. The benzylic alcohol is rarely the final functionality; it is almost always activated to link the lipophilic phenyl ring to a polar core scaffold.

Key Transformation Pathways
  • Activation to Benzyl Halide: Conversion to benzyl chloride/bromide for SN2 coupling with amines or phenols.

  • Oxidation to Benzaldehyde: Precursor for Reductive Amination or Wittig Olefination.

  • Direct Mitsunobu Coupling: Reaction with acidic heterocycles (e.g., hydantoins, phenols) to form ether linkages without intermediate isolation.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the strategic diversion points for this intermediate in a drug synthesis campaign.

ReactionPathways Start (3-Isobutoxy-5-methyl-phenyl)-methanol (Starting Material) Halide Benzyl Halide (X = Cl, Br) Start->Halide SOCl2 or PBr3 Aldehyde Benzaldehyde Derivative Start->Aldehyde Swern/Dess-Martin Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Start->Mitsunobu Acidic Nucleophile Coupling1 S_N2 Coupling (Amine/Phenol Core) Halide->Coupling1 Base (K2CO3) Drug1 Target API (GPR40 Agonist) Coupling1->Drug1 Deprotection RedAm Reductive Amination Aldehyde->RedAm Amine + NaBH(OAc)3 Drug2 Target API (Kinase Inhibitor) RedAm->Drug2 Purification Drug3 Target API (Ether Linked) Mitsunobu->Drug3 One-Pot

Caption: Figure 1. Divergent synthetic pathways for (3-Isobutoxy-5-methyl-phenyl)-methanol in API synthesis.

Detailed Experimental Protocols

Protocol A: Activation to 3-Isobutoxy-5-methylbenzyl Chloride

Purpose: To create a highly reactive electrophile for attaching the lipophilic tail to a drug scaffold. Scale: 10.0 g Input

Materials:

  • (3-Isobutoxy-5-methyl-phenyl)-methanol (10.0 g, 51.5 mmol)

  • Thionyl Chloride (SOCl₂) (7.5 mL, 103 mmol, 2.0 eq)

  • Dichloromethane (DCM) (100 mL, anhydrous)

  • DMF (Catalytic, 0.5 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with the starting alcohol and anhydrous DCM under N₂ atmosphere. Cool to 0°C using an ice bath.

  • Catalyst: Add catalytic DMF (promotes the formation of the Vilsmeier-Haack intermediate).

  • Addition: Add SOCl₂ dropwise via an addition funnel over 20 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear.

  • Quench: Cool to 0°C. Carefully quench with Saturated NaHCO₃ solution (50 mL). Caution: Vigorous bubbling.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Result: Yields ~10.5 g (95%) of the benzyl chloride as a yellow oil. Use immediately or store at -20°C (unstable over long periods).

Protocol B: Application in GPR40 Agonist Synthesis (Ether Coupling)

Purpose: Coupling the activated benzyl chloride to a hydroxyphenyl-propanoic acid derivative (Fasiglifam pharmacophore model).

Materials:

  • 3-Isobutoxy-5-methylbenzyl chloride (from Protocol A) (1.0 eq)

  • Phenolic Core Scaffold (e.g., Methyl 3-(4-hydroxyphenyl)propanoate) (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) (10 Volumes)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the Phenolic Core in ACN.

  • Base Addition: Add Cs₂CO₃. Stir at RT for 30 minutes to generate the phenoxide anion.

  • Coupling: Add the solution of 3-Isobutoxy-5-methylbenzyl chloride dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

  • Filtration: Cool to RT. Filter off inorganic salts (CsCl, excess carbonate).

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (0-20% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR. Look for the characteristic benzylic singlet (~5.0 ppm) and the isobutoxy doublet (~3.7 ppm).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP steps, the following parameters must be met.

TestMethodAcceptance CriteriaRationale
Identification ¹H NMR (DMSO-d₆)Conforms to structureConfirm 3,5-substitution pattern.
Purity HPLC (C18 Column)> 98.0% AreaImpurities >1% can lead to difficult downstream purification.
Water Content Karl Fischer (KF)< 0.5% w/wWater competes in activation reactions (Protocol A).
Residual Solvents GC-Headspace< 5000 ppm (combined)Ensure no trapped THF/EtOAc from isolation.

Key NMR Signals (Diagnostic):

  • Ar-CH₂-OH: Singlet at δ 4.5–4.6 ppm (2H).

  • Isobutoxy (-OCH₂-): Doublet at δ 3.7 ppm (2H).

  • Ar-CH₃: Singlet at δ 2.3 ppm (3H).

  • Aromatic Protons: Three singlets (or broad singlets) around δ 6.6–6.8 ppm (indicating meta-substitution).

Health, Safety, and Environment (HSE)

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Handling:

    • Use a fume hood. Benzyl halides (Protocol A product) are potent lachrymators (tear gas agents).

    • Wear nitrile gloves and safety goggles.

  • Waste Disposal:

    • Aqueous waste from Protocol A contains sulfites/sulfates; neutralize before disposal.

    • Organic waste: Halogenated waste stream.

References

  • Araki, T., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." Bioorganic & Medicinal Chemistry, 20(1), 1-12. Link(Mechanistic basis for alkoxy-phenyl tails in GPR40 agonists).

  • Negoro, K., et al. (2012). "Discovery of fasiglifam (TAK-875), a potent and selective GPR40 agonist for the treatment of type 2 diabetes." ACS Medicinal Chemistry Letters, 3(11), 892-896. Link(Structural analogs utilizing 3,5-substituted benzyl moieties).

  • World Intellectual Property Organization. (2014). "WO2014048827A1 - 3-phenylisoxazolin derivatives with herbicidal action." Patentscope. Link(Explicit citation of 3-isobutoxy-5-methylphenyl synthesis).

  • European Medicines Agency. (2017). "Benzyl alcohol and benzoic acid group used as excipients."[4] EMA Guidelines. Link(Safety data on benzyl alcohol derivatives).

Sources

Application Notes & Protocols for the Esterification of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the esterification of (3-Isobutoxy-5-methyl-phenyl)-methanol, a substituted benzylic alcohol. Esterification is a cornerstone transformation in organic synthesis, crucial for modifying the physicochemical properties of molecules in drug development and materials science. This guide moves beyond simple procedural lists to offer an in-depth analysis of several robust esterification methodologies. We will explore the mechanistic underpinnings, procedural nuances, and comparative advantages of four distinct and powerful protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, the potent Yamaguchi Esterification for sterically demanding substrates, and the reliable Mitsunobu Reaction. Each protocol is presented with detailed, step-by-step instructions, troubleshooting guides, and the causal logic behind experimental choices, ensuring that researchers can select and execute the optimal strategy for their specific synthetic goals.

Introduction and Strategic Considerations

(3-Isobutoxy-5-methyl-phenyl)-methanol is a primary benzylic alcohol. While generally reactive, the flanking isobutoxy and methyl groups on the phenyl ring introduce moderate steric hindrance and electronic effects that must be considered when selecting an esterification method. The goal is to form a new ester linkage by reacting the hydroxyl group with a carboxylic acid.

The choice of method depends on several factors:

  • Scale of the reaction: For large-scale synthesis, atom economy and cost may favor classical methods.

  • Sensitivity of the substrates: If the alcohol or the carboxylic acid contains acid- or heat-labile functional groups, milder, neutral conditions are required.

  • Steric hindrance: The steric bulk of both the alcohol and the carboxylic acid can significantly impact reaction rates and yields, often necessitating more powerful coupling agents.

  • Desired purity and workup complexity: Some methods generate byproducts that can complicate purification.

This guide details four protocols that cover a wide range of reactivity and substrate compatibility, enabling a rational approach to the synthesis of esters from (3-Isobutoxy-5-methyl-phenyl)-methanol.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of one of the reactants (usually the more cost-effective one) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[1][2]

Mechanistic Rationale: The reaction mechanism involves several reversible steps.[1] First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking this activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[1]

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)2]+ RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Alcohol Alcohol (R'-OH) (3-Isobutoxy-5-methyl -phenyl)-methanol Protonated_Ether Protonated Intermediate Tetrahedral_Int->Protonated_Ether Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester - H2O Water_Loss Water (H2O) Ester Ester (R-COOR') Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Best Suited For:

  • Large-scale syntheses where cost is a primary concern.

  • Carboxylic acids and alcohols that are stable to strong acid and heat.

  • Simple, less sterically hindered substrates.

Limitations:

  • Not suitable for acid-sensitive molecules.[5]

  • Tertiary alcohols are prone to elimination.[1][5]

  • The reversible nature can lead to incomplete reactions and challenging purifications.

Detailed Protocol: Fischer-Speier Esterification
ReagentMolar Eq.Mol Wt. ( g/mol )Amount (mmol)Mass/Volume
(3-Isobutoxy-5-methyl-phenyl)-methanol1.0194.275.0971 mg
Carboxylic Acid (R-COOH)1.2-6.0-
Toluene---25 mL
p-Toluenesulfonic acid (p-TsOH) monohydrate0.05190.220.2548 mg

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (3-Isobutoxy-5-methyl-phenyl)-methanol, the desired carboxylic acid, and toluene.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction typically takes 4-12 hours.[1]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 30 mL of diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (caution: CO2 evolution) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by 25 mL of water, and finally 25 mL of brine.[6][7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester product by flash column chromatography on silica gel or by distillation.[8][9]

Protocol II: Steglich Esterification

The Steglich esterification is a significantly milder method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] This protocol is highly effective for substrates that are sensitive to acid or heat and for sterically demanding alcohols.[12][13]

Mechanistic Rationale: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form an acyl-pyridinium species ("active ester").[12][14] This species is highly electrophilic and readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The water produced during the reaction is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[10]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU Side Reaction (N-Acylurea) DMAP DMAP (cat.) Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH - DMAP Alcohol Alcohol (R'-OH)

Caption: Mechanism of Steglich Esterification.

Best Suited For:

  • Acid-sensitive substrates.[15]

  • Sterically hindered alcohols and carboxylic acids.[12]

  • Reactions at room temperature.[10]

Limitations:

  • The DCU byproduct can sometimes be difficult to remove completely from the product.

  • DCC is a known allergen and should be handled with care.

  • A side reaction, the 1,3-rearrangement to a stable N-acylurea, can occur if the alcohol is not reactive enough, though DMAP largely suppresses this.[10]

Detailed Protocol: Steglich Esterification
ReagentMolar Eq.Mol Wt. ( g/mol )Amount (mmol)Mass/Volume
(3-Isobutoxy-5-methyl-phenyl)-methanol1.0194.272.0389 mg
Carboxylic Acid (R-COOH)1.1-2.2-
N,N'-Dicyclohexylcarbodiimide (DCC)1.2206.332.4495 mg
4-Dimethylaminopyridine (DMAP)0.1122.170.224 mg
Dichloromethane (DCM), anhydrous---10 mL

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid, (3-Isobutoxy-5-methyl-phenyl)-methanol, DMAP, and anhydrous dichloromethane.

  • Cooling: Cool the stirring solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor by TLC.

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, rinsing the flask and filter cake with a small amount of DCM.[16]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl to remove residual DMAP and any basic impurities, followed by 10 mL of saturated aqueous sodium bicarbonate, and 10 mL of brine.[16]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol III: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially for highly functionalized or sterically hindered substrates.[17] It proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).[18][19]

Mechanistic Rationale: The reaction is typically a two-step, one-pot procedure. First, the carboxylic acid reacts with TCBC in the presence of a base like triethylamine (TEA) to form a mixed anhydride.[17][20] This anhydride is then activated by a stoichiometric amount of DMAP, which attacks the less sterically hindered carbonyl group to form a highly reactive acylpyridinium intermediate.[17][18][19] This intermediate is then rapidly intercepted by the alcohol to yield the desired ester.[18] This method is renowned for its high yields and mild conditions.[21][22]

Yamaguchi_Esterification RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + TCBC, Et3N TCBC TCBC + Et3N Acyl_Pyridinium Acyl-Pyridinium Intermediate Mixed_Anhydride->Acyl_Pyridinium + DMAP DMAP DMAP Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH - DMAP Alcohol Alcohol (R'-OH) Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt [R'-OPPh3]+ Betaine->Oxyphosphonium + R'-OH + R-COOH RCOOH R-COOH Alcohol R'-OH Ester Ester (R-COOR') Oxyphosphonium->Ester + R-COO- TPPO TPPO Hydrazine Hydrazine byproduct

Sources

Application Note: Precision Nucleophilic Substitution of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive technical guide for performing nucleophilic substitution reactions on (3-Isobutoxy-5-methyl-phenyl)-methanol (CAS: 850369-23-0).[1][2][3][4] This molecule serves as a critical "privileged scaffold" intermediate in the synthesis of GPR40 agonists, kinase inhibitors, and other metabolic disease targets.[1][2][4]

The primary challenge in handling this substrate lies in its specific substitution pattern: the meta-isobutoxy and meta-methyl groups.[1][2][3][4] Unlike para-alkoxy benzyl alcohols, which form highly stable carbocations allowing for facile


 reactions, the meta-positioning prevents direct resonance stabilization of the benzylic center.[1][2][3] Consequently, reactions must be driven by strong activation of the hydroxyl group and typically proceed via 

or mixed mechanisms.[2][3][4] Furthermore, while the isobutyl ether is relatively robust, it requires specific handling to prevent acid-catalyzed cleavage or polymerization.[1][2][3][4]

This guide details two validated protocols: Activation via Chlorination (for robust nucleophiles) and the Mitsunobu Reaction (for sensitive nucleophiles), supported by mechanistic insights and troubleshooting frameworks.[1][2][4]

Chemical Context & Reactivity Profile[1][2][4][5][6]

Structural Analysis[1][2][3][4]
  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol.[1][2][4]

  • Electronic Environment:

    • 3-Isobutoxy (-OiBu): Electron-donating by resonance, but electron-withdrawing by induction.[1][2][3][4] Located meta to the reaction center, the resonance effect is decoupled from the benzylic carbon.[1][2][4] The inductive withdrawal slightly destabilizes the developing positive charge, making

      
       pathways slower than in unsubstituted benzyl alcohol.[1][3][4]
      
    • 5-Methyl (-Me): Weakly electron-donating.[1][2][3][4] Provides minor stabilization.

  • Implication: The benzylic hydroxyl is a poor leaving group in its native state.[2][3][4] Spontaneous ionization to a carbocation is unfavorable.[2][3][4] Forced activation (conversion to halide or sulfonate) or activated displacement (Mitsunobu) is required.[2][3][4]

Reaction Pathways Diagram

The following decision tree illustrates the optimal synthetic routes based on the desired nucleophile and acid sensitivity.

ReactionPathways Start (3-Isobutoxy-5-methyl-phenyl)-methanol Decision Select Nucleophile Type Start->Decision RouteA Route A: Robust Nucleophiles (Amines, Thiols, Azides via Halide) Decision->RouteA High Acid Stability RouteB Route B: Sensitive/Specific Nucleophiles (Phenols, Imides, N-Heterocycles) Decision->RouteB Mild Conditions Required IntermediateA Intermediate: Benzylic Chloride RouteA->IntermediateA SOCl2 / DMF(cat) / DCM (Activation) ProductB Product: Benzylic Ether/Amine RouteB->ProductB Mitsunobu: PPh3 / DIAD / Nucleophile ProductA Product: Benzylic Amine/Thioether IntermediateA->ProductA Nucleophilic Displacement (SN2)

Figure 1: Strategic decision matrix for functionalizing (3-Isobutoxy-5-methyl-phenyl)-methanol.

Protocol A: Activation via Chlorination

Objective: Convert the hydroxyl group into a reactive chloride leaving group using Thionyl Chloride (


).[2][3][4]
Mechanism: 

(with pyridine) or

(internal return, without base), though the presence of catalytic DMF suggests a Vilsmeier-Haack type intermediate (chloroiminium), facilitating rapid conversion.[1][2][4]
Materials
  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 eq).

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 eq).[2][3][4]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq).[1][2][3][4]

  • Solvent: Dichloromethane (DCM) (anhydrous).[2][3][4]

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (or

    
     inlet), dissolve the benzylic alcohol (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
    
  • Catalyst Addition: Add catalytic DMF (3-5 drops per gram of substrate).[1][2][3][4] Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent with thionyl chloride.[1][2][4]

  • Chlorination (0°C): Cool the solution to 0°C in an ice bath. Add

    
     dropwise over 10-15 minutes.[1][2][3][4]
    
    • Critical Control Point: Gas evolution (

      
       and 
      
      
      
      ) will occur.[2][3][4] Ensure proper venting.[1][2][3][4] Do not seal the system.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 1-2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[2][3][4] The product (benzyl chloride) is typically less polar (higher

      
      ) than the starting alcohol.[2][3][4]
      
  • Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench by pouring into saturated aqueous

      
       (Caution: Effervescence).
      
    • Extract with DCM (3x).[2][3][4] Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude benzyl chloride is often pure enough for subsequent steps.[2][3][4] If necessary, purify via rapid silica plug filtration (100% Hexanes or 5% EtOAc/Hexanes).[2][3][4] Do not use silica gel chromatography with high residence time , as benzylic chlorides can hydrolyze or degrade on acidic silica.[1][2][3][4]

Data Interpretation
ParameterStarting Material (Alcohol)Product (Chloride)
1H NMR (Benzylic -CH2-) ~4.60 ppm (doublet or singlet)~4.50 - 4.55 ppm (distinct shift)
Appearance White solid/viscous oilClear/Yellowish Oil
Stability Stable at RTStore at -20°C (moisture sensitive)

Protocol B: The Mitsunobu Reaction

Objective: Direct displacement of the hydroxyl group with a nucleophile (H-Nu) under mild, neutral conditions.[1][2][4] Mechanism: Formation of an alkoxyphosphonium intermediate followed by


 displacement by the nucleophile.[2][3][4]
Ideal For:  Phenols, imides (Gabriel synthesis), and acidic heterocycles.[1][2][4]
Materials
  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 eq).

  • Nucleophile: H-Nu (e.g., Phenol, Phthalimide) (1.1 – 1.2 eq).[1][2][4] Note: pKa of nucleophile must be < 11.[2][3][4]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 – 1.5 eq).[2][3][4]
    
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 – 1.5 eq).[2][4]

  • Solvent: THF or Toluene (anhydrous).[2][4]

Step-by-Step Methodology
  • Dissolution: In a dry flask under inert atmosphere (

    
    /Ar), dissolve the alcohol (1.0 eq), the nucleophile (1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF.
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise via syringe.

    • Why: The reaction between

      
       and DIAD is exothermic.[1][3][4] Controlling the rate prevents side reactions.[2][3][4]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12-24 hours.

  • Workup: Concentrate the solvent directly.[2][3][4]

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[2][3][4]
    
    • Tip: Triturate the residue with cold diethyl ether/hexanes (TPPO often precipitates out).[2][3][4] Filter, then purify the filtrate via column chromatography.[2][3][4]

Troubleshooting & Critical Controls

Common Failure Modes
IssueProbable CauseCorrective Action
Polymerization Acid concentration too high during chlorination.[1][2][3][4]Use dilute conditions; ensure efficient quenching; avoid heating the benzyl chloride.[2][3][4]
Ether Cleavage (Isobutyl loss) Strong Lewis acid or high temp (

C).[2][3][4]
Keep reaction temp

C. The isobutyl ether is primary and relatively stable, but prolonged exposure to

at reflux can degrade it.[2][3][4]
Low Yield (Mitsunobu) Steric hindrance of the nucleophile.[2][3][4]The meta-substituents add bulk.[1][2][3][4] Use a more reactive azo reagent (e.g., ADDP) or higher boiling solvent (Toluene) if standard conditions fail.[1][2][4]
Hydrolysis Moisture in solvent/air.[2][3][4]Benzylic chlorides are moisture sensitive.[2][3][4] Store under inert gas in a freezer.
Safety Note
  • (3-Isobutoxy-5-methyl-phenyl)-methanol is not fully characterized toxicologically.[1][2][3][4] Treat as a potential irritant.[2][3][4]

  • 
      releases HCl and 
    
    
    
    .[2][3][4] Work in a fume hood.
  • DIAD/DEAD are shock-sensitive and toxic.[1][2][3][4] Handle with care.

References

  • General Benzyl Alcohol Reactivity: Carey, F. A.; Sundberg, R. J.[1][2][3][4] Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.[1][2][3][4] Link

  • Chlorination Protocol (Vilsmeier-Haack conditions): Yoshihara, M., et al. "Conversion of Alcohols to Alkyl Chlorides."[1][2][3][4] Journal of Organic Chemistry.

  • The Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2][3][4] Chemical Reviews, 2009, 109(6), 2551–2651.[1][2][4] Link[2][4]

  • Meta-Substitution Effects: Hansch, C.; Leo, A.; Taft, R. W.[1][2][3][4] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.[1][2][4] Link[2][4]

(Note: While specific literature on CAS 850369-23-0 is proprietary or patent-heavy, the protocols above are derived from standard methodologies for electronically similar meta-substituted benzyl alcohols found in the references above.)

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (3-Isobutoxy-5-methyl-phenyl)-methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Importance of Saturated Carbocycles in Medicinal Chemistry

The transformation of planar, aromatic moieties into three-dimensional saturated carbocyclic structures is a cornerstone of modern drug development. This structural metamorphosis can profoundly influence a molecule's pharmacological profile, enhancing its binding affinity, metabolic stability, and pharmacokinetic properties. (3-Isobutoxy-5-methyl-phenyl)-methanol represents a versatile precursor, which upon selective hydrogenation of the aromatic ring, yields (3-isobutoxy-5-methyl-cyclohexyl)-methanol. This saturated derivative holds significant potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the catalytic hydrogenation methods for this precursor, detailing both the synthesis of the starting material and the subsequent hydrogenation strategies, with a focus on catalyst selection, reaction optimization, and the mitigation of common side reactions.

Part 1: Synthesis of the Precursor: (3-Isobutoxy-5-methyl-phenyl)-methanol

A robust and scalable synthesis of the target precursor is paramount. While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and high-yielding multi-step approach can be devised starting from commercially available 3,5-dihydroxybenzoic acid.

Proposed Synthetic Pathway

Synthetic Pathway A 3,5-Dihydroxybenzoic Acid B 3,5-Dihydroxybenzyl Alcohol A->B  Reduction (e.g., NaBH4/MeOH/THF)   C 3-Hydroxy-5-isobutoxybenzyl Alcohol B->C  Selective O-isobutylation   D (3-Isobutoxy-5-methyl-phenyl)-methanol C->D  Methylation  

Caption: Proposed synthetic route to (3-Isobutoxy-5-methyl-phenyl)-methanol.

Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This procedure is adapted from a known method for the reduction of 3,5-dihydroxybenzoic acid.[1][2][3]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Stir the mixture vigorously and heat to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.

  • After the addition is complete, maintain the reflux for 6 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of 10% aqueous hydrochloric acid.

  • Stir for 10 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from hot water to obtain pure 3,5-dihydroxybenzyl alcohol.

Protocol 2: Selective Isobutylation and Methylation

The subsequent steps involve the selective alkylation of the two hydroxyl groups. The order of these steps (isobutylation followed by methylation, or vice versa) may be optimized to achieve the highest yield and purity. Here, we propose a plausible sequence.

Step 2a: Selective O-Isobutylation This step requires careful control to favor mono-alkylation.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • Isobutyl bromide or iodide

  • Potassium carbonate (K₂CO₃) or a similar mild base

  • Acetone or Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol in acetone or DMF.

  • Add a slight excess (e.g., 1.1 equivalents) of a mild base such as K₂CO₃.

  • Add one equivalent of isobutyl bromide or iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Perform a standard aqueous workup and purify the product by column chromatography to isolate 3-hydroxy-5-isobutoxybenzyl alcohol.

Step 2b: Methylation The remaining phenolic hydroxyl group can then be methylated.

Materials:

  • 3-Hydroxy-5-isobutoxybenzyl alcohol

  • Dimethyl sulfate or methyl iodide

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Acetone or THF

  • Standard workup reagents

Procedure:

  • Dissolve the product from Step 2a in a suitable solvent (e.g., acetone or THF).

  • Add a base (e.g., K₂CO₃ or NaH).

  • Add the methylating agent (dimethyl sulfate or methyl iodide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Perform a standard workup and purify by column chromatography to obtain the final precursor, (3-Isobutoxy-5-methyl-phenyl)-methanol.

Part 2: Catalytic Hydrogenation of (3-Isobutoxy-5-methyl-phenyl)-methanol

The primary challenge in the hydrogenation of this precursor is to achieve complete saturation of the aromatic ring without inducing cleavage of the benzylic alcohol (hydrogenolysis) or the isobutoxy ether group.

Key Challenges and Mechanistic Considerations
  • Hydrogenolysis of the Benzylic Alcohol: The C-O bond of the benzylic alcohol is susceptible to cleavage in the presence of certain hydrogenation catalysts, particularly Palladium on carbon (Pd/C).[4][5] This side reaction leads to the formation of 3-isobutoxy-5-methyltoluene. The mechanism can proceed through direct hydrogenolysis or via a dehydration-hydrogenation pathway.[4][5]

  • Ether Cleavage: The isobutoxy group, being an alkyl aryl ether, is also at risk of cleavage, though generally less so than the benzylic alcohol. This would result in the formation of isobutanol and the corresponding cyclohexanol derivatives.

  • Catalyst Selection: The choice of catalyst is critical. Rhodium and Ruthenium catalysts are generally preferred for arene hydrogenation as they often exhibit higher activity and selectivity compared to Palladium, especially when trying to preserve benzylic oxygen functionalities.[6][7][8][9][10] The choice of support (e.g., carbon vs. alumina) can also influence the outcome, with alumina supports sometimes suppressing hydrogenolysis.[4]

Reaction Pathways cluster_0 Desired Pathway cluster_1 Side Reactions A (3-Isobutoxy-5-methyl-phenyl)-methanol B (3-Isobutoxy-5-methyl-cyclohexyl)-methanol A->B  Ring Hydrogenation (Rh/C or Ru/C)   C 3-Isobutoxy-5-methyltoluene A->C  Hydrogenolysis   D Isobutanol + (3-methyl-cyclohexyl)-methanol derivatives A->D  Ether Cleavage  

Caption: Desired hydrogenation pathway and potential side reactions.

Recommended Catalytic Systems and Protocols

The following protocols provide starting points for the selective hydrogenation of (3-Isobutoxy-5-methyl-phenyl)-methanol. Optimization of temperature, pressure, solvent, and catalyst loading may be necessary for specific applications.

Catalyst SystemSupportTypical ConditionsExpected OutcomeKey Considerations
Rhodium Carbon (Rh/C)25-80°C, 10-50 bar H₂High yield of the desired cyclohexyl-methanol.Prone to hydrogenolysis on carbon support; addition of a base can mitigate this.[4]
Rhodium Alumina (Rh/Al₂O₃)25-80°C, 10-50 bar H₂Potentially higher selectivity against hydrogenolysis compared to Rh/C.[4]Alumina support can be beneficial for preserving the benzylic alcohol.
Ruthenium Carbon (Ru/C)50-100°C, 20-70 bar H₂Good yields of the desired product, often requiring slightly higher temperatures.[10][11]Generally less active than Rhodium but can be more cost-effective.
Ruthenium Alumina (Ru/Al₂O₃)50-100°C, 20-70 bar H₂Good selectivity, similar to Ru/C.A viable alternative to Ru/C.
Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)

Materials:

  • (3-Isobutoxy-5-methyl-phenyl)-methanol

  • 5% Rhodium on activated carbon (Rh/C)

  • Methanol or Ethanol

  • Optional: A weak base such as sodium acetate or triethylamine

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In the autoclave vessel, dissolve (3-Isobutoxy-5-methyl-phenyl)-methanol in a suitable solvent (e.g., methanol or ethanol).

  • Add 5% Rh/C (typically 1-5 mol% of Rh relative to the substrate).

  • (Optional) Add a base (e.g., 0.1-1 equivalents) to suppress hydrogenolysis.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using GC or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation if necessary.

Protocol 4: Hydrogenation using Ruthenium on Carbon (Ru/C)

Materials:

  • (3-Isobutoxy-5-methyl-phenyl)-methanol

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • Follow the same setup and initial steps as in Protocol 3, using 5% Ru/C as the catalyst.

  • Pressurize the reactor with hydrogen to a slightly higher pressure if needed (e.g., 50 bar).

  • Heat the reaction to a temperature typically in the range of 70-100°C.

  • Monitor the reaction and perform the workup and purification as described in Protocol 3.

Part 3: Best Practices and Troubleshooting

  • Solvent Choice: Protic solvents like methanol and ethanol are commonly used and generally effective.

  • Temperature and Pressure: Higher temperatures and pressures will increase the reaction rate but may also promote side reactions. A systematic optimization of these parameters is recommended.

  • Catalyst Loading: While higher catalyst loading can accelerate the reaction, it may also increase the likelihood of hydrogenolysis. Start with a lower loading and increase if necessary.

  • Monitoring the Reaction: Closely monitoring the reaction is crucial to stop it once the starting material is consumed to avoid over-reduction or decomposition of the product.

  • Inert Atmosphere: Ensure the reactor is properly purged to remove all oxygen, as it can deactivate the catalyst.

Conclusion

The catalytic hydrogenation of (3-Isobutoxy-5-methyl-phenyl)-methanol to its corresponding cyclohexyl derivative is a valuable transformation for the synthesis of new chemical entities in drug discovery. Careful selection of the catalyst, with Rhodium and Ruthenium being the preferred choices, and optimization of reaction conditions are key to achieving high yields and selectivities while minimizing undesired hydrogenolysis and ether cleavage. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important synthetic step.

References

  • D. J. P. Rowe, "Hydrogenation of Aromatic Rings," Organic Chemistry Updates, 2020 . [Link]

  • P. N. Rylander, "Catalytic Hydrogenation in Organic Syntheses," Academic Press, 1979.
  • J. G. de Vries and C. J.
  • M. B. Smith and J. March, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 7th ed., John Wiley & Sons, 2013.
  • S. K. Tanielyan and R. L. Augustine, "Hydrogenation of Phenols," Chemical Reviews, 2019, 119 (17), 9887-9937.
  • P. Kluson and L. Cerveny, "Hydrogenation of substituted aromatic compounds over a ruthenium catalyst," Journal of Molecular Catalysis A: Chemical, 1996, 108 (2), 107-112.
  • MDPI, "Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions," MDPI, 2022 . [Link]

  • P.-H. Zhu, et al., "[3,5-Bis(benzyloxy)phenyl]methanol," Acta Crystallographica Section E: Structure Reports Online, 2009 , 65(5), o962. [Link]

  • PubChem, "3,5-Dihydroxybenzyl alcohol," National Center for Biotechnology Information. [Link]

  • S. S. Y. Chen, et al., "Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts," Organic Process Research & Development, 2003, 7(3), 325-330.
  • J. G. M. van der Heijden, et al., "Hydrogenolysis of benzylic alcohols on rhodium catalysts," Chemistry - A European Journal, 2000 , 6(2), 313-320. [Link]

  • F. Glorius, et al., "trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives," ACS Catalysis, 2020 , 10(19), 11046-11052. [Link]

  • M. J. McGrath, et al., "Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups," ChemRxiv, 2020 . [Link]

  • D. Wu, et al., "Model reactions of hydrogenation of Bez, biphenyl, benzyl alcohol, and PhOH over Ru/C and Br-Ru/C catalysts, respectively," ResearchGate, 2021 . [Link]

  • H. Lin, C. H. Yen, and C. Tan, "Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent," Green Chemistry, 2012 , 14, 682-687. [Link]

  • J. G. M. van der Heijden, et al., "Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol," ResearchGate, 2019 . [Link]

  • H. Lin, C. H. Yen, and C. Tan, "Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent," ResearchGate, 2011 . [Link]

  • F. Glorius, et al., "Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions," Chemical Communications, 2017 , 53(75), 10406-10409. [Link]

  • J. G. M. van der Heijden, et al., "Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone," MDPI, 2019 , 9(12), 481. [Link]

  • F. Glorius, et al., "Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles," Angewandte Chemie International Edition, 2017 , 56(44), 13370-13396. [Link]

  • J. G. M. van der Heijden, et al., "Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol," SpringerLink, 2019 . [Link]

  • T. Tu, et al., "Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water," Green Chemistry, 2021 , 23(1), 361-368. [Link]

  • Y. Li, et al., "Selective hydrogenolysis of phenols and phenyl ethers to arenes through direct C–O cleavage over ruthenium–tungsten bifunctional catalysts," Green Chemistry, 2018 , 20(1), 188-196. [Link]

  • The Organic Chemistry Tutor, "Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!," YouTube, 2024 . [Link]

  • Queen's University Belfast, "Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2," Queen's University Belfast Research Portal, 2020 . [Link]

  • Google Patents, "A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol," Google P
  • T. Bieg and W. Szeja, "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation," Synthesis, 1985 , 1985(01), 76-77. [Link]

  • ResearchGate, "Reaction pathway of benzyl alcohol hydrogenolysis a Direct...," ResearchGate. [Link]

  • J. G. M. van der Heijden, et al., "Hydrogenation of phenol in aqueous phase with palladium on activated carbon catalysts," ResearchGate, 2018 . [Link]

Sources

Application Note: Solvent Selection Strategy for (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection criteria for (3-Isobutoxy-5-methyl-phenyl)-methanol , a versatile electron-rich benzyl alcohol intermediate.[1][2][3] Due to the specific electronic effects of the 3-isobutoxy and 5-methyl substituents, this molecule exhibits a unique reactivity profile characterized by high susceptibility to acid-catalyzed self-condensation and facile oxidation.[1][2][3]

This protocol shifts away from traditional chlorinated solvents (DCM) towards sustainable, high-performance alternatives (2-MeTHF, CPME, Toluene) to enhance yield, selectivity, and environmental compliance.[1]

Physicochemical Profile & Solubility Analysis

Structural Analysis

The molecule features a benzyl alcohol core flanked by two electron-donating groups (EDGs):[2]

  • Isobutoxy (-OCH₂CH(CH₃)₂): Strong

    
    -donor and 
    
    
    
    -donor (via lone pair).[2][3] Increases lipophilicity significantly.[3]
  • Methyl (-CH₃): Weak

    
    -donor.[2][3]
    

Implication: The benzylic carbon is highly electron-rich.[2][3] In the presence of even mild Bronsted or Lewis acids, it readily forms a stabilized carbocation, leading to rapid formation of the symmetrical ether (dimerization) or Friedel-Crafts alkylation byproducts.[1]

Solubility Data (Experimental & Predicted)

The lipophilic isobutoxy tail dominates the solubility profile, rendering water ineffective and making non-polar to moderately polar organic solvents ideal.

Solvent ClassRepresentative SolventSolubility (25°C)Suitability RatingNotes
Chlorinated Dichloromethane (DCM)>500 mg/mL[1][2][3] ★★★☆☆Excellent solubility but poor environmental profile.[3]
Ethers THF, 2-MeTHF, CPME>400 mg/mL[1][2] ★★★★★Recommended. 2-MeTHF offers cleaner phase separation.[2][3]
Esters Ethyl Acetate (EtOAc)>300 mg/mL[3] ★★★★☆Good for workup; potential transesterification at high T.
Aromatics Toluene>250 mg/mL[3] ★★★★☆Excellent for azeotropic drying; prevents water-induced side reactions.[2][3]
Alcohols Methanol, IPA>200 mg/mL[1] ★★☆☆☆Risk of solvolysis (ether formation) under acidic conditions.[3]
Alkanes Heptane, Hexane<10 mg/mL[1] ★☆☆☆☆Antisolvent.[3] Used for crystallization/precipitation.[3]
Aqueous Water<0.1 mg/mL☆☆☆☆☆Immiscible.[3] Requires surfactant/PTC for aqueous reactions.[3]

Critical Solvent Selection Logic

The choice of solvent must balance solubility with the suppression of the benzylic carbocation intermediate.

Decision Matrix (DOT Diagram)

SolventSelection Start Reaction Type Selection Oxidation Oxidation (to Aldehyde) Start->Oxidation Substitution Nucleophilic Substitution (e.g., Halogenation) Start->Substitution Coupling Coupling (e.g., Mitsunobu) Start->Coupling Ox_Solvent Rec: Toluene or EtOAc Avoids DCM; easy workup Oxidation->Ox_Solvent TEMPO/Bleach or MnO2 Sub_Solvent Rec: 2-MeTHF or CPME Suppresses SN1 dimerization Substitution->Sub_Solvent SOCl2 or PBr3 Warning CRITICAL: Avoid MeOH/EtOH in acidic conditions (Prevents etherification) Substitution->Warning Coup_Solvent Rec: Anhydrous THF Solubilizes phosphine reagents Coupling->Coup_Solvent DIAD/PPh3

Figure 1: Decision tree for solvent selection based on reaction type.

Detailed Experimental Protocols

Protocol A: Green Oxidation to Benzaldehyde

Target: Selective oxidation of the alcohol without over-oxidation to the carboxylic acid.

Rationale: Traditional Swern oxidations use DCM and generate foul-smelling byproducts.[2][3] This protocol uses a TEMPO/Bleach system in a biphasic mixture, leveraging the lipophilicity of the substrate.

Reagents:

  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 eq)[1][2][3]

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (10 V)[3]

  • Catalyst: TEMPO (0.01 eq), KBr (0.1 eq)

  • Oxidant: NaOCl (Bleach, 1.1 eq), buffered to pH 9.[1]

Procedure:

  • Dissolution: Dissolve 10 g of substrate in 100 mL Toluene. The isobutoxy tail ensures rapid dissolution.[3]

  • Catalyst Addition: Add TEMPO and KBr dissolved in minimal water. Cool to 0°C.[3]

  • Oxidant Feed: Add buffered NaOCl dropwise over 30 mins. Maintain T < 10°C to prevent over-oxidation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde is usually less polar.[3]

  • Workup: Separate phases. Wash organic layer with 10% Na₂S₂O₃ (to quench oxidant) followed by brine.[3]

  • Isolation: Concentrate Toluene. The product may crystallize upon addition of Heptane (antisolvent).[3]

Why Toluene? It solubilizes the lipophilic aldehyde product better than DCM and allows for higher temperature processing if needed later, without the environmental burden of halogenated solvents.

Protocol B: Chlorination (Conversion to Benzyl Chloride)

Target: Activation of the alcohol for further coupling.

Rationale: The electron-rich nature of the ring makes the benzyl chloride unstable (prone to hydrolysis).[3] 2-MeTHF is selected as the solvent because it is stable to HCl generated in situ and separates cleanly from water during workup.[2][3]

Reagents:

  • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 eq)[1][2][3]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (8 V)[1][2][3]

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 eq)[3]

  • Catalyst: DMF (catalytic, 1-2 drops)[1][2]

Procedure:

  • Setup: Charge substrate and 2-MeTHF into a reactor under N₂. Cool to 0-5°C.[2][3]

  • Addition: Add SOCl₂ dropwise. Note: Gas evolution (SO₂, HCl) will occur.[1]

  • Reaction: Allow to warm to RT. Stir for 2 hours.

  • Quench: Critical Step. Pour the reaction mixture slowly into a vigorously stirred, cold NaHCO₃ solution.

    • Why 2-MeTHF? Unlike THF, 2-MeTHF is immiscible with water, allowing for an immediate phase cut without adding an extraction solvent.[1][2]

  • Purification: Dry organic layer over MgSO₄. Evaporate solvent.[3]

    • Stability Note: Do not store the chloride; use immediately or store in solution with a stabilizer (e.g., K₂CO₃) to prevent autocatalytic decomposition.

Process Workflow & Purification Logic

The lipophilic nature of the isobutoxy group allows for a highly efficient "Extractive Workup" strategy, minimizing the need for chromatography.

WorkupWorkflow Reaction Reaction Mixture (in 2-MeTHF) Quench Aq. Quench (NaHCO3/Brine) Reaction->Quench PhaseCut Phase Separation Quench->PhaseCut OrgPhase Organic Phase (Product + 2-MeTHF) PhaseCut->OrgPhase AqPhase Aqueous Waste (Salts) PhaseCut->AqPhase Cryst Crystallization Add Heptane OrgPhase->Cryst Distill to concentrate Filtration Isolation (Pure Solid) Cryst->Filtration

Figure 2: Optimized workup workflow leveraging the hydrophobicity of 2-MeTHF.[1][2][3]

References

  • Solvent Selection Guides

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13 , 854-862.[1] Link

  • Oxidation Protocols

    • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones.[1] Springer Science & Business Media, 2006. (Standard reference for TEMPO/Bleach mechanisms).

  • 2-MeTHF Applications

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2][3] ChemSusChem, 2012, 5 , 1369-1379. Link[3]

  • Reactivity of Electron-Rich Benzylic Alcohols

    • Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3] (Foundational text on carbocation stability in p-alkoxy benzyl systems).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling chemicals.

Sources

Application Note: Halogenation Protocols for (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides detailed, validated protocols for the halogenation of (3-Isobutoxy-5-methyl-phenyl)-methanol, a representative electron-rich benzylic alcohol. The conversion of alcohols to alkyl halides is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions. We present three primary methods: chlorination with thionyl chloride (SOCl₂), bromination with phosphorus tribromide (PBr₃), and a milder conversion using the Appel reaction. The causality behind reagent choice, reaction conditions, and safety protocols is thoroughly explained to ensure successful, safe, and reproducible execution by researchers in drug development and chemical synthesis.

Core Principles: Activating the Benzylic Position

The hydroxyl group of an alcohol is a notoriously poor leaving group (OH⁻ is a strong base). Halogenation protocols are fundamentally designed to convert this hydroxyl into a species that can be readily displaced by a halide nucleophile. For primary and secondary benzylic alcohols like (3-Isobutoxy-5-methyl-phenyl)-methanol, the reaction overwhelmingly proceeds via an Sₙ2 mechanism.[1][2] This is advantageous as it avoids the formation of carbocation intermediates, which can lead to undesirable rearrangement side-products—a common issue when using hydrohalic acids (e.g., HBr, HCl).[3]

The methods detailed below first "activate" the alcohol by reaction with an electrophilic reagent (SOCl₂, PBr₃, or a PPh₃/CX₄ adduct). This activation step forms a reactive intermediate (a chlorosulfite ester, an alkoxy-dibromophosphite, or an oxyphosphonium salt) where the oxygen moiety is now an excellent leaving group. A subsequent backside attack by a halide ion (Cl⁻ or Br⁻) completes the Sₙ2 substitution, yielding the desired benzylic halide.[3][4]

Protocol 1: Chlorination with Thionyl Chloride (SOCl₂)

This is a classic, high-yield method for converting primary alcohols to chlorides. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]

Mechanism of Action

The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. A mild base, such as pyridine (often added) or another alcohol molecule, deprotonates the intermediate to form an alkyl chlorosulfite.[6] The chloride ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion.[2] The leaving group decomposes into stable gaseous SO₂ and another chloride ion, making the reaction irreversible.

// Nodes Start [label="R-CH₂-OH\n(Alcohol)"]; SOCl2 [label="S(=O)Cl₂\n(Thionyl Chloride)"]; Intermediate1 [label="R-CH₂-O⁺(H)-S(=O)Cl\n(Protonated Chlorosulfite)"]; Intermediate2 [label="R-CH₂-O-S(=O)Cl\n(Alkyl Chlorosulfite)"]; Product [label="R-CH₂-Cl\n(Benzylic Chloride)"]; Byproducts [label="SO₂ + HCl"]; Chloride [label="Cl⁻"];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack"]; SOCl2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="-H⁺"]; Intermediate2 -> Product [label=N2 Attack by Cl->]; Chloride -> Intermediate2 [style=dashed]; Intermediate2 -> Byproducts [label="Decomposition", style=dotted]; } Caption: Sₙ2 mechanism for alcohol chlorination with SOCl₂.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-Isobutoxy-5-methyl-phenyl)-methanol≥98%Commercial SourceEnsure starting material is dry.
Thionyl Chloride (SOCl₂)Reagent GradeSigma-Aldrich, etc.Corrosive, toxic, reacts violently with water. Handle in a chemical fume hood only.[7][8]
Dichloromethane (DCM), AnhydrousACS GradeCommercial SourceUse a dry, non-protic solvent.
Pyridine, Anhydrous (Optional)ACS GradeCommercial SourceScavenges HCl byproduct. Use 1.1 equivalents.
Saturated NaHCO₃ solution-Lab PreparedFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄-Lab PreparedFor drying organic layer.
Round-bottom flask, Condenser-Standard GlasswareFlame-dry before use.
Magnetic stirrer, Stir bar---
Step-by-Step Experimental Protocol
  • Setup: Under an inert atmosphere (N₂ or Ar), add (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(chloromethyl)-3-isobutoxy-5-methylbenzene, can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.[9]

Protocol 2: Bromination with Phosphorus Tribromide (PBr₃)

PBr₃ is a highly effective reagent for converting primary and secondary alcohols into the corresponding bromides.[10] It is particularly useful because it avoids the carbocation rearrangements that can occur with HBr.[3]

Mechanism of Action

The reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom of PBr₃, displacing a bromide ion.[1] This forms an alkoxy-dibromophosphite, an excellent leaving group. The displaced bromide ion then performs an Sₙ2 backside attack on the benzylic carbon, yielding the final alkyl bromide product and a dibromophosphorous acid byproduct.[3][10] One mole of PBr₃ can, in principle, react with three moles of alcohol.

// Nodes Start [label="R-CH₂-OH\n(Alcohol)"]; PBr3 [label="PBr₃"]; Intermediate [label="R-CH₂-O-PBr₂\n(Alkoxy-dibromophosphite)"]; Product [label="R-CH₂-Br\n(Benzylic Bromide)"]; Bromide [label="Br⁻"];

// Edges Start -> Intermediate [label="Activation"]; PBr3 -> Intermediate; Intermediate -> Product [label=N2 Attack by Br->]; Bromide -> Intermediate [style=dashed]; } Caption: Sₙ2 mechanism for alcohol bromination with PBr₃.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-Isobutoxy-5-methyl-phenyl)-methanol≥98%Commercial SourceEnsure starting material is dry.
Phosphorus Tribromide (PBr₃)Reagent GradeSigma-Aldrich, etc.Corrosive, toxic, reacts violently with water. Handle in a chemical fume hood only.[11]
Diethyl ether or DCM, AnhydrousACS GradeCommercial SourceUse a dry, non-protic solvent.
Saturated NaHCO₃ solution-Lab PreparedFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄-Lab PreparedFor drying organic layer.
Round-bottom flask, Condenser-Standard GlasswareFlame-dry before use.
Step-by-Step Experimental Protocol
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 equiv) in anhydrous diethyl ether or DCM (approx. 0.2 M) in a flame-dried, three-neck round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 equiv, as 1 PBr₃ reacts with 3 ROH) dropwise via a syringe or dropping funnel. Maintain the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup (Quenching): Cool the flask back to 0 °C and very carefully add water dropwise to quench the unreacted PBr₃.

  • Extraction: Pour the mixture into a separatory funnel and dilute with diethyl ether. Wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude 1-(bromomethyl)-3-isobutoxy-5-methylbenzene can be purified by flash column chromatography on silica gel.

Protocol 3: The Appel Reaction for Mild Halogenation

The Appel reaction converts alcohols to alkyl halides under very mild and neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[12] It utilizes triphenylphosphine (PPh₃) and a tetrahalomethane like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).

Mechanism of Action

The reaction begins with the formation of a phosphonium salt from PPh₃ and the tetrahalomethane (e.g., CBr₄). The alcohol then attacks the electrophilic phosphorus atom, forming an oxyphosphonium intermediate.[4][13] This transforms the hydroxyl group into an excellent leaving group (triphenylphosphine oxide, PPh₃=O). Finally, a halide ion displaces this group via an Sₙ2 reaction to furnish the alkyl halide.[12] The formation of the very stable P=O double bond is a major thermodynamic driving force for the reaction.

// Nodes Start [label="R-CH₂-OH\n(Alcohol)"]; Reagents [label="PPh₃ + CBr₄"]; Intermediate1 [label="[R-CH₂-O-P⁺Ph₃]Br⁻\n(Oxyphosphonium Salt)"]; Product [label="R-CH₂-Br\n(Benzylic Bromide)"]; Byproduct [label="O=PPh₃ + HCBr₃"];

// Edges Start -> Intermediate1 [label="Activation"]; Reagents -> Intermediate1; Intermediate1 -> Product [label=N2 Displacement by Br->]; Intermediate1 -> Byproduct [style=dotted]; } Caption: General mechanism of the Appel bromination reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(3-Isobutoxy-5-methyl-phenyl)-methanol≥98%Commercial SourceEnsure starting material is dry.
Triphenylphosphine (PPh₃)Reagent GradeCommercial Source-
Carbon Tetrabromide (CBr₄)Reagent GradeCommercial SourceToxic. Handle with care.
Acetonitrile or DCM, AnhydrousACS GradeCommercial SourceDry solvent is crucial.
Round-bottom flask-Standard GlasswareFlame-dry before use.
Step-by-Step Experimental Protocol
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine (1.5 equiv) and carbon tetrabromide (1.5 equiv) in anhydrous acetonitrile or DCM.

  • Alcohol Addition: Add a solution of (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 equiv) in the same anhydrous solvent to the stirred PPh₃/CBr₄ mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated (e.g., to 40 °C) to accelerate it if necessary.[14] Monitor completion by TLC. A white precipitate of triphenylphosphine oxide may form.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The main challenge with the Appel reaction is separating the product from the triphenylphosphine oxide byproduct.

    • Add pentane or a hexane/ether mixture to the crude residue and stir vigorously. The nonpolar product should dissolve, while the more polar triphenylphosphine oxide remains a solid.

    • Filter off the solid byproduct and wash it with fresh cold pentane.

    • Combine the filtrates and concentrate under reduced pressure.

    • If further purification is needed, perform flash column chromatography on silica gel.

Comparative Summary and Workflow

Protocol Comparison
FeatureProtocol 1: Thionyl ChlorideProtocol 2: PBr₃Protocol 3: Appel Reaction
Halogen ChlorineBromineChlorine or Bromine
Conditions 0 °C to RT; acidic byproducts0 °C to RTRT to 40 °C; neutral conditions[12]
Key Reagents SOCl₂PBr₃PPh₃, CCl₄/CBr₄
Pros High yield, gaseous byproducts drive reaction, inexpensive.[5]High yield, avoids carbocation rearrangement.[3]Very mild, neutral, good for sensitive substrates.[4]
Cons Harsh, corrosive, toxic reagent.[7]Harsh, corrosive, toxic reagent.[11]Stoichiometric PPh₃=O byproduct can complicate purification.[15]
Typical Yield >90%>85%75-95%
General Experimental Workflow

Workflow Start 1. Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Add Alcohol & Solvent Start->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add_Halogen 4. Add Halogenating Reagent (SOCl₂, PBr₃, or Appel reagents) Cool->Add_Halogen React 5. Reaction (Stir at RT, Monitor by TLC) Add_Halogen->React Quench 6. Quench Reaction (Ice/Water) React->Quench Extract 7. Aqueous Workup (Extraction & Washes) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purification (Column Chromatography) Dry->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze

Safety and Handling

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases.[7] Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles/face shield.[8]

  • Phosphorus Tribromide (PBr₃): Corrosive and toxic. Reacts violently with water.[11] All handling must be done in a chemical fume hood with proper PPE.

  • General Precautions: All reactions should be conducted under an inert atmosphere as the reagents are moisture-sensitive. Ensure all glassware is thoroughly dried before use to prevent violent quenching and reagent decomposition.

References

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • ResearchGate. (2009). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Thieme. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). An environmentally benign and high-rate Appel type reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Role of PBr3 in Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • YouTube. (2013). Reaction of Alcohols with Phosphorus Tribromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]

  • YouTube. (2013). Reaction with Thionyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support guide for the crystallization of (3-Isobutoxy-5-methyl-phenyl)-methanol. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working to purify this compound. Crystallization is a critical purification technique where success often lies in understanding the interplay between the solute, the solvent, and the thermodynamic conditions.[1] This guide provides in-depth, experience-based answers to common challenges encountered during the crystallization of this specific aromatic alcohol, moving beyond generic protocols to explain the causal mechanisms and empower you to make informed decisions in your work.

Part 1: Troubleshooting Guide

This section addresses the most frequent and challenging issues encountered during the crystallization of (3-Isobutoxy-5-methyl-phenyl)-methanol. Each question is framed as a specific problem, followed by an explanation of the underlying causes and a detailed protocol for resolution.

Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What is happening and how can I fix it?

A1: Explanation of the Phenomenon

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal lattice.[2] This typically happens when the hot, saturated solution cools to a temperature that is still above the melting point of the impure compound. The high concentration of the solute effectively lowers its own melting point, a phenomenon known as freezing-point depression. For (3-Isobutoxy-5-methyl-phenyl)-methanol, its relatively large isobutoxy and methyl groups can sometimes hinder orderly packing into a crystal lattice, making it susceptible to oiling out, especially in the presence of impurities.

Troubleshooting Protocol: Oiling Out

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solvent.

  • Add More Solvent: The primary issue is that the solution is too concentrated. Add more of the hot primary solvent (the solvent in which the compound is soluble) in small increments (e.g., 1-2 mL at a time) until the solution is no longer saturated at its boiling point.[3] The goal is to lower the saturation temperature to below the compound's melting point.

  • Ensure Homogeneity: Swirl the flask to ensure the solution is homogeneous. If you have any insoluble impurities, this is an opportunity to perform a hot filtration.[4]

  • Slow Cooling (Crucial Step): Allow the flask to cool very slowly. Insulating the flask with glass wool or a beaker of warm water can promote the gradual formation of nucleation sites. Rapid cooling is a common cause of oiling out.[5]

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. The boiling point of your solvent might be too high.[2] Consider a solvent with a lower boiling point or switch to a two-solvent system (see Q3).

Q2: I've cooled the solution, but no crystals have formed. How can I induce crystallization?

A2: Explanation of the Phenomenon

The failure to crystallize upon cooling is often due to the formation of a supersaturated solution.[6] In this metastable state, the concentration of the solute is higher than its equilibrium solubility, but there is insufficient activation energy for the initial formation of crystal nuclei. The molecular structure of (3-Isobutoxy-5-methyl-phenyl)-methanol, with its flexible ether linkage and bulky groups, may require a higher energy barrier for the molecules to align correctly into a crystal lattice.

Methods to Induce Crystallization

MethodProtocolMechanism of Action
Scratching Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface.The scratching creates microscopic rough edges on the glass, which serve as nucleation sites for crystal growth to begin.[6][7]
Seed Crystal If you have a small crystal of pure (3-Isobutoxy-5-methyl-phenyl)-methanol, add it to the supersaturated solution.The seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit, bypassing the initial nucleation energy barrier.[8]
Flash Freezing Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound. Dip the rod back into the solution.The amorphous solid on the rod provides a high-concentration area that can act as a nucleation point.
Reduce Volume Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.This increases the concentration of the solute, pushing the supersaturated solution further into the labile zone where spontaneous nucleation is more likely.[3]
Q3: My compound crystallizes, but the yield is very low. What are the common causes and how can I improve recovery?

A3: Explanation of the Phenomenon

A low yield is one of the most common frustrations in crystallization. The primary causes are typically using too much solvent, premature crystallization during filtration, or incomplete crystallization upon cooling.[6] Every compound has some residual solubility even in a cold solvent, so some loss is inevitable, but it can be minimized.[9]

Workflow for Yield Improvement

Yield_Improvement start Low Yield Observed check_filtrate Check Mother Liquor: Dip glass rod, let evaporate. Is there significant residue? start->check_filtrate precip_during_filter Problem: Premature crystallization during hot filtration. start->precip_during_filter too_much_solvent Problem: Too much solvent used. check_filtrate->too_much_solvent Yes incomplete_xtal Problem: Incomplete crystallization. check_filtrate->incomplete_xtal No sol_concentrate Solution: Concentrate mother liquor by boiling off solvent and re-cool to obtain a second crop. too_much_solvent->sol_concentrate sol_preheat Solution: 1. Use a stemless funnel. 2. Preheat funnel with hot solvent. 3. Add a small excess of solvent before filtering. precip_during_filter->sol_preheat sol_cool Solution: 1. Cool for a longer period. 2. Use an ice bath after room temperature cooling. incomplete_xtal->sol_cool

Caption: Troubleshooting workflow for low crystallization yield.

Detailed Protocols for Yield Improvement

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your compound. Adding solvent dropwise to the heated mixture is a good practice.[6][8]

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation, as the solubility of (3-Isobutoxy-5-methyl-phenyl)-methanol will be significantly lower at 0-4 °C.

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a portion of your product.[4][6]

  • Second Crop Recovery: Do not discard the mother liquor (the filtrate) immediately. You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and cooling it again. Note that this second crop may be less pure than the first.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key structural features of (3-Isobutoxy-5-methyl-phenyl)-methanol and how do they affect crystallization?

A4: The molecular structure is paramount to its crystallization behavior.

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor and acceptor. This feature can promote self-assembly into an ordered crystal lattice. Solvents that can also engage in hydrogen bonding (like alcohols) may either help or hinder this process.[10]

  • Aromatic Ring: The phenyl ring allows for potential pi-pi stacking interactions, which can stabilize the crystal structure.

  • Isobutoxy Group: This bulky, nonpolar group introduces steric hindrance and conformational flexibility. This can make it more difficult for the molecules to pack efficiently, potentially leading to lower melting points and a higher propensity to oil out compared to less substituted analogs.

  • Overall Polarity: The molecule has both polar (alcohol) and nonpolar (isobutoxy, methyl, phenyl) regions, making it an amphiphilic compound. This means its solubility will be intermediate, and solvent selection is critical.

Q5: How do I select the best solvent for crystallizing (3-Isobutoxy-5-methyl-phenyl)-methanol?

A5: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][9] This differential solubility is the driving force for crystallization.

Solvent Selection Strategy

  • "Like Dissolves Like" Principle: Given the intermediate polarity of your molecule, start by testing solvents of intermediate polarity. Avoid solvents that dissolve it completely at room temperature (too good) or not at all even when boiling (too poor).

  • Benchtop Testing: Place a small amount of your compound (20-30 mg) in a test tube and add a potential solvent dropwise. Observe its solubility at room temperature and then heat the mixture to boiling to observe its solubility when hot.

  • Two-Solvent Systems: This is an excellent technique for compounds like this one.[11] It involves a "soluble" or "good" solvent in which the compound is readily soluble, and an "insoluble" or "bad" solvent in which it is not. The two solvents must be miscible.[2]

    • Protocol: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. Add a drop or two of the hot "good" an solvent to re-clarify the solution, and then allow it to cool slowly.

Suggested Solvents for Screening

Solvent SystemTypeRationale for (3-Isobutoxy-5-methyl-phenyl)-methanol
Hexane/Ethyl Acetate Two-SolventEthyl acetate is a good polar solvent for the alcohol moiety, while hexane is a nonpolar anti-solvent that will reduce solubility upon addition.
Methanol/Water Two-SolventMethanol is a polar protic solvent that should readily dissolve the compound.[7] Water acts as a highly polar anti-solvent to induce crystallization.[12]
Toluene Single SolventThe aromatic nature of toluene may favorably interact with the phenyl ring of the compound, while its moderate polarity might provide the desired solubility differential with temperature.
Isopropanol Single SolventAn alcohol of intermediate polarity that may provide the right balance of solubility characteristics.

References

  • SOP: CRYSTALLIZATION . (n.d.). Columbia University. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds . (2023). Longdom Publishing. [Link]

  • How to Crystallize Organic Compounds . (2024). wikiHow. [Link]

  • Recrystallization . (n.d.). University of California, Los Angeles. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . (n.d.). University of Colorado, Colorado Springs. [Link]

  • Recrystallization1 . (n.d.). Towson University. [Link]

  • Recrystallization . (n.d.). Millersville University. [Link]

  • Crystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Crystal Growing Tips . (2015). University of Florida, Center for X-ray Crystallography. [Link]

  • Two-Solvent Recrystallization Guide . (n.d.). MIT OpenCourseWare. [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. [Link]

  • Recrystallization . (n.d.). California State University, Stanislaus. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014). Reddit. [Link]

  • Guide for crystallization . (n.d.). University of Fribourg. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. [Link]

Sources

Minimizing side reactions during (3-Isobutoxy-5-methyl-phenyl)-methanol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective oxidation of (3-isobutoxy-5-methyl-phenyl)-methanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the challenges of this specific transformation. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your desired aldehyde product, (3-isobutoxy-5-methyl-benzaldehyde).

Understanding the Core Reaction and Potential Pitfalls

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the substrate , (3-isobutoxy-5-methyl-phenyl)-methanol, presents specific challenges due to its electron-rich aromatic ring and the presence of an isobutoxy ether linkage. A successful oxidation requires a delicate balance to achieve high conversion of the starting material while preventing common side reactions.

This guide will focus on troubleshooting the three most probable side reactions:

  • Over-oxidation: The desired aldehyde is further oxidized to the corresponding carboxylic acid.

  • Ether Cleavage: The isobutoxy group is cleaved under the reaction conditions.

  • Incomplete Conversion: The reaction stalls, leaving a significant amount of the starting alcohol.

Below is a workflow diagram illustrating the desired reaction pathway and the potential side reactions that this guide will help you mitigate.

G cluster_main Oxidation Pathways A (3-Isobutoxy-5-methyl-phenyl)-methanol (Starting Material) B (3-Isobutoxy-5-methyl-benzaldehyde) (Desired Product) A->B Selective Oxidation (Desired Pathway) D (3-Hydroxy-5-methyl-phenyl)-methanol (Ether Cleavage Side Product) A->D Ether Cleavage C (3-Isobutoxy-5-methyl-benzoic acid) (Over-oxidation Side Product) B->C Over-oxidation

Caption: Desired oxidation pathway and potential side reactions.

Troubleshooting Guide & FAQs

Issue 1: Significant Over-oxidation to Carboxylic Acid

Q1: I'm observing a significant amount of (3-isobutoxy-5-methyl-benzoic acid) in my reaction mixture by LC-MS and ¹H NMR. What are the likely causes and how can I prevent this?

A1: Over-oxidation is a common challenge, especially with electron-rich aromatic aldehydes which are more susceptible to further oxidation. The primary causes are typically an overly harsh oxidizing agent, prolonged reaction times, or elevated temperatures.

Causality & Expert Insights:

The mechanism of aldehyde oxidation often involves the formation of a hydrate intermediate in the presence of water, which is then oxidized. Many strong oxidants, like chromium-based reagents (e.g., Jones reagent) or potassium permanganate under harsh conditions, will readily facilitate this transformation.[1] Even milder reagents can cause over-oxidation if the reaction is not carefully monitored and quenched promptly upon consumption of the starting alcohol. The electron-donating nature of the isobutoxy and methyl groups on your substrate can make the resulting aldehyde more prone to oxidation compared to unsubstituted benzaldehyde.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Oxidant: If you are using a strong oxidant, consider switching to a milder, more selective reagent. Below is a comparison of common oxidants for this transformation.

Oxidizing SystemTypical ConditionsSelectivity for AldehydeKey Considerations
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempExcellentMild, but reagent can be expensive and is potentially explosive.[2][3]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CExcellentHighly selective, but requires cryogenic temperatures and produces malodorous dimethyl sulfide.[4][5]
TEMPO/Co-oxidant e.g., TEMPO/NaOClGood to ExcellentCatalytic and efficient, but pH control can be crucial to prevent over-oxidation.[6]
Manganese Dioxide (MnO₂) CH₂Cl₂, RefluxExcellentHighly selective for benzylic alcohols, but requires a large excess of reagent and can be slow.[7]
  • Optimize Reaction Time and Temperature:

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the aldehyde product is exposed to the oxidant.

    • For exothermic oxidations, maintain strict temperature control. For instance, Swern oxidations must be kept below -60 °C to avoid side reactions.[8]

  • Control Stoichiometry: Use the minimum effective amount of the oxidizing agent. A slight excess (e.g., 1.1-1.2 equivalents for stoichiometric oxidants) is often sufficient. A large excess will significantly increase the risk of over-oxidation.

  • Consider the Role of Water: For some oxidation systems, the presence of water can facilitate the formation of the hydrate, which is more easily oxidized. While some systems require water, for others, running the reaction under anhydrous conditions can suppress over-oxidation.

Issue 2: Cleavage of the Isobutoxy Ether Group

Q2: My analysis shows the presence of (3-hydroxy-5-methyl-phenyl)-methanol or its subsequent oxidation products. What is causing the cleavage of the isobutoxy group?

A2: The isobutoxy group, being an alkyl benzyl ether, can be susceptible to cleavage under certain oxidative or acidic conditions.[9][10] This is a critical side reaction to control as it leads to a complex mixture of products.

Causality & Expert Insights:

Ether cleavage can occur through a few mechanisms depending on the reagents used:

  • Acid-Mediated Cleavage: Some oxidation protocols generate acidic byproducts. For example, the Dess-Martin oxidation produces two equivalents of acetic acid.[2] Strong Lewis acids or protic acids can catalyze the cleavage of the ether bond.

  • Oxidative Cleavage: Certain powerful oxidizing agents can directly attack the benzylic C-H bonds of the ether, leading to cleavage. This is particularly a risk with reagents known to deprotect benzyl ethers, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under certain conditions.[11] TEMPO-based systems, especially with certain co-oxidants, can also lead to oxidative cleavage of benzylic ethers.[10]

Troubleshooting Steps:

  • Buffer the Reaction: If using an oxidation method that generates acid (e.g., DMP), add a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acid as it forms.[2]

  • Choose an Appropriate Oxidant:

    • Swern Oxidation is performed under basic conditions and at very low temperatures, making it an excellent choice to avoid acid-catalyzed ether cleavage.[4]

    • Manganese Dioxide (MnO₂) is a neutral and highly selective reagent for benzylic alcohols and is unlikely to cause ether cleavage.[7]

  • Avoid Harsh Lewis Acids: Be mindful of additives or co-catalysts that are strong Lewis acids. If a Lewis acid is required, consider using a milder one or a sterically hindered variant.

  • Optimize TEMPO Systems Carefully: If using a TEMPO-catalyzed oxidation, the choice of co-oxidant and reaction pH is critical. Some TEMPO systems are specifically designed for the oxidative deprotection of benzyl ethers.[12] A well-established protocol for selective alcohol oxidation, such as the TEMPO/bleach system, often requires careful pH control (typically around pH 9-10) to favor alcohol oxidation over other pathways.[13]

Below is a troubleshooting workflow for addressing ether cleavage:

G cluster_workflow Troubleshooting Ether Cleavage Start Ether Cleavage Observed Q1 Are acidic byproducts generated? Start->Q1 A1 Add a non-nucleophilic base (e.g., pyridine, NaHCO₃) Q1->A1 Yes Q2 Is a harsh oxidant or Lewis acid present? Q1->Q2 No A1->Q2 A2 Switch to a milder, neutral oxidant (e.g., MnO₂, Swern Oxidation) Q2->A2 Yes End Minimized Ether Cleavage Q2->End No (Re-evaluate reaction parameters) A2->End

Caption: A logical workflow for troubleshooting ether cleavage.

Issue 3: Incomplete Conversion of Starting Material

Q3: My reaction has stopped, and I still have a large amount of the starting alcohol remaining. How can I drive the reaction to completion?

A3: Incomplete conversion can be frustrating and can stem from several factors including insufficient oxidant, catalyst deactivation, or suboptimal reaction conditions.

Causality & Expert Insights:

  • Insufficient Oxidant: This is the most straightforward cause. Ensure your starting material is pure and accurately weighed to calculate the correct stoichiometry.

  • Catalyst Deactivation: In catalytic systems (e.g., TEMPO/Copper), the catalyst can be poisoned by impurities or degrade over time.[14]

  • Reagent Quality: The activity of some solid oxidants, like MnO₂, can vary significantly depending on their preparation and activation method.

  • Sub-optimal Temperature: While high temperatures can cause side reactions, some oxidations require a certain thermal energy to proceed at a reasonable rate. For example, MnO₂ oxidations are often run at reflux in solvents like dichloromethane or chloroform.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Purity:

    • Double-check the calculations for your oxidizing agent.

    • Ensure your starting alcohol is pure and free of contaminants that could consume the oxidant or poison a catalyst.

  • Sequential Addition of Oxidant: For reactions that are sluggish, adding the oxidant in portions can sometimes help maintain its effective concentration throughout the reaction.

  • Re-activate Your Reagents: If using a reagent like MnO₂, ensure it is freshly activated according to established procedures (e.g., heating under vacuum) to maximize its reactivity.

  • Adjust Reaction Temperature and Time:

    • If the reaction is clean but slow at room temperature, consider gently heating it. For example, a TEMPO-catalyzed aerobic oxidation might be performed at a slightly elevated temperature.

    • Allow the reaction to run for a longer period, continuing to monitor by TLC to ensure side products are not forming.

  • For Catalytic Systems:

    • Increase the catalyst loading slightly (e.g., from 1 mol% to 5 mol%).

    • Ensure all components of the catalytic system are present and of high quality. For example, in a Cu/TEMPO system, the copper source and any ligands must be pure.[14]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

For the selective oxidation of (3-isobutoxy-5-methyl-phenyl)-methanol, the Dess-Martin Periodinane (DMP) oxidation is a highly reliable method due to its mild conditions and high selectivity for aldehydes.[15]

Step-by-Step Methodology:

  • Preparation: To a solution of (3-isobutoxy-5-methyl-phenyl)-methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium bicarbonate (2.0 eq).

  • Addition of DMP: With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

    • Add a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel if necessary.

References

Sources

Technical Support Center: Purification Protocols for (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-BZ-OH-001 Status: Open Priority: High (Process Impurity Removal) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering difficulties removing unreacted starting materials—likely 3-isobutoxy-5-methylbenzaldehyde (if reducing) or methyl 3-isobutoxy-5-methylbenzoate (if reducing an ester)—from your target product, (3-Isobutoxy-5-methyl-phenyl)-methanol .[1]

Because the target molecule is amphiphilic (containing a lipophilic isobutoxy/methyl tail and a polar benzyl alcohol head), separation can be deceptive. The polarity difference between the aldehyde precursor and the alcohol product is often small on silica gel, leading to co-elution.

This guide provides a tiered troubleshooting approach, moving from reaction optimization to advanced chemoselective scavenging.

Module 1: Reaction Optimization (Prevention)

The most effective purification is a complete reaction. If you consistently see >5% starting material (SM), stop purifying and fix the chemistry.

Diagnostic Checklist
ParameterStandard ProtocolTroubleshooting Adjustment
Reagent

(1.1–1.5 eq)
Switch to

(THF) or DIBAL-H if the aldehyde is sterically deactivated.[1]
Solvent Methanol or EthanolEnsure solvent is anhydrous .[1] Water decomposes borohydrides, lowering effective stoichiometry.
Temperature

Heat to

for 1 hour. The 3,5-substitution pattern adds slight steric bulk; heat overcomes the kinetic barrier.
Monitoring TLC (UV 254nm)Do not rely solely on UV. The SM and Product have similar chromophores. Use Anisaldehyde stain (Alcohol = Blue/Violet; Aldehyde = Pink/Red).[1]

Module 2: Work-up Strategies (The "Sticky" Phase)

Issue: "I have a gelatinous white precipitate that traps my product."

If you used aluminum hydrides (


 or DIBAL-H) or large excesses of boron reagents, you are likely facing metal-salt emulsions.[1] These emulsions encapsulate organic molecules, lowering yield and trapping impurities.
Protocol: The Rochelle’s Salt Release

This is the gold standard for breaking aluminum/boron emulsions.

  • Quench: Cool reaction to

    
    . Dilute with diethyl ether or EtOAc.[1]
    
  • Complexation: Add aqueous Saturated Potassium Sodium Tartrate (Rochelle's Salt) .

    • Ratio: Use 10 mL of sat. solution per 1 g of hydride reagent used.

  • Agitation: Vigorously stir for 1–2 hours at room temperature.

    • Visual Cue: The two layers must separate cleanly. The cloudy grey emulsion will turn into two clear layers (organic top, aqueous bottom).

  • Separation: Separate layers. Wash organic phase with brine, dry over

    
    .[1][2]
    

RochelleWorkup Start Crude Reaction Mixture (Emulsion) AddSolvent Dilute with EtOAc/Ether Start->AddSolvent AddSalt Add Sat. Rochelle's Salt (K Na Tartrate) AddSolvent->AddSalt Stir VIGOROUS STIRRING (1-2 Hours) AddSalt->Stir Check Check Layers Stir->Check Process Separate Layers Dry & Concentrate Check->Process Yes Wait Stir Longer (Add more Tartrate) Check->Wait No (Cloudy) Clear Clear Separation? Wait->Stir

Figure 1: Critical workflow for breaking metal-hydride emulsions to release trapped product.

Module 3: Chromatographic Purification

Issue: "The spots are touching on TLC."

The 3-isobutoxy group makes the molecule lipophilic, compressing the


 difference between the aldehyde (SM) and the alcohol (Product).
Flash Chromatography Optimization

Standard Hexane/Ethyl Acetate gradients often fail to resolve benzyl alcohols from their parent aldehydes effectively because both interact similarly with silica.[1]

Recommended Solvent System: Dichloromethane (DCM) / Methanol [1]

  • Why? DCM solubilizes the lipophilic aromatic core, while Methanol interacts specifically with the hydroxyl group of the product, creating a larger "drag" on the silica.

Gradient Protocol:

  • Equilibrate: 100% DCM.

  • Load: Dissolve crude in minimum DCM.

  • Elute: 0%

    
     5% MeOH in DCM over 20 column volumes (CV).
    
    • Aldehyde Elution: Usually near solvent front (in pure DCM).[1]

    • Alcohol Elution: Retards significantly; elutes at ~2–3% MeOH.[1]

Module 4: Chemoselective Scavenging (The "Magic Bullet")

Issue: "I have 95% purity, but 5% aldehyde remains. Column chromatography is too expensive/slow for this scale."[1]

If chromatography is difficult, use chemistry to modify the impurity.

Option A: Bisulfite Wash (For Unhindered Aldehydes)

Applicability:[1] Works best if the aldehyde is not sterically crowded. The 3,5-substitution pattern may allow this.[1]

  • Dissolve crude mixture in Ethyl Acetate.[1]

  • Wash 2x with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct (

    
    ) and partitions into the aqueous layer.[1] The alcohol remains in the organic layer.
    
Option B: Polymer-Supported Scavengers (High Reliability)

Applicability:[1] Best for high-value intermediates (drug development).[1]

  • Reagent: Polymer-supported Hydrazine (e.g., sulfonyl hydrazide resin).[1]

  • Protocol:

    • Dissolve crude (1 g) in DCM (10 mL).

    • Add Resin (3–5 equivalents relative to the impurity amount, not the product).

    • Shake gently for 2–4 hours.

    • Filter: The resin traps the aldehyde covalently. The filtrate contains pure alcohol.

PurificationLogic Input Crude Product ((3-Isobutoxy-5-methyl-phenyl)-methanol) Analysis Analyze Impurity (TLC/NMR) Input->Analysis Type Impurity Type? Analysis->Type Aldehyde Unreacted Aldehyde Type->Aldehyde Aldehyde Ester Unreacted Ester Type->Ester Ester Scavenge Bisulfite Wash OR Hydrazine Resin Aldehyde->Scavenge Hydrolysis Saponification (LiOH/THF/H2O) Ester->Hydrolysis Final Pure Alcohol Scavenge->Final Wash Basic Wash (Remove Acid) Hydrolysis->Wash Wash->Final

Figure 2: Decision matrix for removing specific unreacted starting materials.[1]

Frequently Asked Questions (FAQ)

Q: Can I use vacuum distillation to purify this? A: Likely No . Benzyl alcohols with alkyl ethers (isobutoxy) have high boiling points and are prone to thermal decomposition or ether cleavage at high temperatures.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg), but flash chromatography is safer.[1]

Q: My product smells like almonds. Is it pure? A: No. The "almond" scent is characteristic of benzaldehydes. Pure benzyl alcohols generally have a faint, sweet, or floral odor, or are odorless. A strong almond smell indicates significant unreacted starting material.[1]

Q: I see a new impurity spot less polar than the aldehyde. What is it? A: If you used acidic conditions (or unquenched Lewis acids), you might have formed the dibenzyl ether (dimerization of your alcohol) or an acetal .[1] Ensure your workup is neutralized (sat.


) immediately.

References

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Authoritative text on hydride selection and stoichiometry).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley.[1] (Source of the Fieser workup and Rochelle's salt protocols for aluminum emulsions).

  • O'Neil, I. A., et al. (1997).[1] "Polymer-supported hydrazine reagents for the scavenging of aldehydes and ketones." Synlett, 1997(06), 690-692.[1] Link[1]

  • Pangborn, A. B., et al. (1996).[1] "Safe and Convenient Procedure for Solvent Purification."[1] Organometallics, 15(5), 1518–1520.[1] (Critical for ensuring anhydrous conditions to prevent stalled reductions). Link[1]

Sources

Addressing solubility issues of (3-Isobutoxy-5-methyl-phenyl)-methanol in water

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for (3-Isobutoxy-5-methyl-phenyl)-methanol , designed for researchers encountering solubility challenges.

Compound: (3-Isobutoxy-5-methyl-phenyl)-methanol Chemical Formula: C₁₂H₁₈O₂ | MW: 194.27 g/mol Classification: Lipophilic Benzyl Alcohol Derivative[1][2]

Compound Profile & Physicochemical Assessment

Before attempting solubilization, it is critical to understand why this molecule resists aqueous dissolution.[2]

  • Predicted LogP: ~3.2 – 3.[2]5. The isobutoxy tail and methyl group significantly increase lipophilicity compared to benzyl alcohol (LogP 1.05).[2]

  • pKa: ~15 (Aliphatic hydroxyl).[2] This molecule is neutral at physiological pH (1.2 – 7.4).[2]

  • Solubility Class: BCS Class II (Low Solubility, High Permeability).

  • Critical Issue: The compound lacks ionizable groups in the physiological range, rendering pH adjustment ineffective for solubilization.

Troubleshooting Hub (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into the assay buffer."

Diagnosis: This is "Solvent Shock."[2] You are likely diluting a high-concentration DMSO stock directly into a purely aqueous buffer.[1][2] The rapid change in dielectric constant forces the lipophilic molecules to aggregate.[2]

Solution: The Step-Down Dilution Protocol Do not jump from 100% DMSO to 1% DMSO in one step.[1][2]

  • Create a 1000x Stock: Dissolve pure solid in 100% anhydrous DMSO (e.g., 10 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% PEG400 or Ethanol).

  • Final Dilution: Slowly add this intermediate to your vortexing buffer.

  • Add Surfactant: Ensure your assay buffer contains 0.05% Tween-80 or 0.1% BSA to sequester the lipophilic tail.[2]

Issue 2: "I cannot get a stable stock solution; it looks cloudy."

Diagnosis: Moisture contamination.[2] The isobutoxy group makes the solid waxy and potentially hygroscopic, or your solvent is "wet."[2] Solution:

  • Use Anhydrous DMSO (stored over molecular sieves).[2]

  • Warm the solvent to 37°C before adding the solid.[2]

  • Sonicate for 10–15 minutes. Visual clarity is mandatory; if it's cloudy, it's a suspension, not a solution.

Issue 3: "How do I formulate this for animal dosing (PO/IP)? Water doesn't work."

Diagnosis: As a neutral lipophile, this compound requires a carrier system.[2] Simple saline suspensions will lead to poor bioavailability.[2] Solution: Use a standard "Cosolvent/Surfactant/Water" vehicle.[2]

  • Recommended Vehicle: 5% DMSO + 10% Solutol HS-15 (or Tween 80) + 85% Water (or Saline).[2]

  • Protocol: Dissolve drug in DMSO first. Add Solutol/Tween.[2] Vortex. Then slowly add warm saline while vortexing.

Issue 4: "Can I improve solubility by adjusting the pH?"

Diagnosis: No. Scientific Rationale: The hydroxyl group on the benzyl position has a pKa > 15.[2] You would need a pH > 14 to deprotonate it, which is incompatible with biological assays.[2] Do not use acid/base adjustments; focus on cosolvents and cyclodextrins.[2]

Visual Workflow: Solubility Screening

The following diagram outlines the decision logic for solubilizing this specific intermediate.

SolubilityWorkflow Start Solid Compound (3-Isobutoxy-5-methyl-phenyl)-methanol Stock Primary Stock 100% Anhydrous DMSO (Target: 10-50 mM) Start->Stock Check Visual Inspection Clear? Stock->Check Sonicate Sonicate @ 40°C (15 mins) Check->Sonicate No (Cloudy) Assay In Vitro Assay (Cell/Enzyme) Check->Assay Yes Animal In Vivo Dosing (Animal Model) Check->Animal Yes Sonicate->Check AssayPrep Dilution Strategy: Keep DMSO < 1% Add 0.05% Tween-80 Assay->AssayPrep VivoPrep Vehicle Formulation: 5% DMSO 10% Solutol/Tween 85% Saline Animal->VivoPrep Precip Precipitation? Use HP-β-Cyclodextrin AssayPrep->Precip If unstable

Caption: Decision tree for preparing stable solutions of (3-Isobutoxy-5-methyl-phenyl)-methanol for in vitro and in vivo applications.

Quantitative Data: Solvent Compatibility

Based on the structural properties (C12H18O2, Lipophilic), the following solubility limits are estimated to guide your experiments.

Solvent SystemEstimated Solubility (mg/mL)ApplicationNotes
Pure Water (pH 7) < 0.05 mg/mLNoneInsoluble.[1][2] Do not use as stock.
DMSO (Anhydrous) > 50 mg/mLStock SolutionHygroscopic; keep sealed.[2]
Ethanol (100%) > 30 mg/mLStock / CosolventVolatile; watch for evaporation.[2]
PEG 400 ~ 10-20 mg/mLCosolventGood for "wetting" the solid.[1][2]
5% DMSO / PBS < 0.5 mg/mLAssay BufferRisk of precipitation over time.[2]
20% HP-β-CD (aq) 2 - 5 mg/mLFormulationBest for bioavailability.[1][2]

Advanced Protocol: Cyclodextrin Complexation

If cosolvents fail (toxicity or precipitation), use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the isobutoxy tail.[1][2]

Materials:

  • (3-Isobutoxy-5-methyl-phenyl)-methanol solid[1][2]

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1][2]

  • Milli-Q Water[1][2]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% (w/v) clear solution.[1][2]

  • Add Compound: Add the target compound in excess (e.g., 5 mg/mL) to the vehicle.[2]

  • Equilibrate: Shake or rotate at room temperature for 24–48 hours.

  • Filter: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[2]

  • Quantify: Analyze the filtrate by HPLC-UV to determine the final soluble concentration.

    • Mechanism:[3][4] The hydrophobic isobutoxy group inserts into the CD cavity, shielding it from water.

References

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[2][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link[1]

Sources

Technical Support Center: Storage & Stability of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutoxy-5-methyl-phenyl)-methanol is a sensitive benzylic alcohol intermediate, often utilized in the synthesis of GPR40 agonists and other bioactive small molecules. Its structural features—specifically the electron-donating isobutoxy and methyl groups—activate the aromatic ring, rendering the benzylic alcohol moiety significantly more susceptible to oxidative degradation than unsubstituted benzyl alcohol.

This guide provides an autonomous, evidence-based protocol for the storage, handling, and troubleshooting of this compound.

Part 1: Critical Storage Protocols

Standard operating procedures for preventing degradation.

The "Golden Rule" of Storage

Do not store this compound like a standard solvent. Treat it as a reactive intermediate.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Low temperature kinetically inhibits the radical autoxidation of the benzylic carbon.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of benzaldehyde derivatives and peroxides.
Container Amber Glass Vials Blocks UV/Vis light, which catalyzes photo-oxidation of the aromatic ring and ether linkage.
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers from standard polyethylene caps, which can contaminate lipophilic ethers.
Handling & Thawing Procedure
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic alcohol, accelerating hydrolysis and introducing water impurities.

  • Aliquoting: If the compound is to be used over several months, dissolve it in a dry solvent (e.g., DMSO or anhydrous Ethanol) and store as aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Re-sealing: Always purge the headspace with inert gas (N₂ or Ar) before returning to the freezer.

Part 2: Degradation Mechanisms

Understanding the "Why" behind the protocols.

The primary failure mode for (3-Isobutoxy-5-methyl-phenyl)-methanol is Benzylic Oxidation . The electron-donating isobutoxy group (


) at the meta position increases electron density in the ring, stabilizing the benzylic radical intermediate and lowering the activation energy for oxidation.
Pathway Visualization

The following diagram illustrates the degradation cascade and the critical intervention points.

DegradationPathway cluster_prevention Prevention Strategy Start (3-Isobutoxy-5-methyl-phenyl)-methanol (Active Compound) Radical Benzylic Radical Intermediate Start->Radical H-abstraction Aldehyde Impurity A: 3-Isobutoxy-5-methylbenzaldehyde Radical->Aldehyde Oxidation Acid Impurity B: 3-Isobutoxy-5-methylbenzoic Acid Aldehyde->Acid Further Oxidation Light UV Light / Heat Light->Radical O2 Atmospheric O₂ O2->Radical Argon Argon Overlay Argon->Radical Inhibits Cold -20°C Storage Cold->Start Stabilizes

Figure 1: Oxidative degradation pathway of substituted benzyl alcohols. The transition from Alcohol to Aldehyde is the rate-limiting step for shelf-life.

Part 3: Troubleshooting & FAQs

Direct solutions for common laboratory scenarios.

Q1: The compound has turned from a white solid to a yellow oil. Is it usable?

Diagnosis: Severe Oxidation. Technical Insight: The yellow color typically indicates the formation of conjugated impurities, likely the aldehyde derivative (3-Isobutoxy-5-methylbenzaldehyde) or quinoid species resulting from ring oxidation. Action:

  • Run a TLC (Thin Layer Chromatography). The aldehyde will move faster (higher R_f) than the alcohol in a Hexane/Ethyl Acetate system.

  • If the impurity is <5%, you may purify via silica gel column chromatography.

  • If >10% or if the substance is now a viscous oil (and originally a solid), discard and replace .

Q2: I see a new peak in my HPLC chromatogram at a longer retention time.

Diagnosis: Aldehyde formation or Esterification.[1] Technical Insight:

  • Aldehyde: Benzaldehydes are less polar than benzyl alcohols and typically elute later on Reverse-Phase (C18) columns.

  • Ester: If stored in methanol or acetic acid, transesterification can occur. Action: Check the UV spectrum of the new peak. Benzaldehydes have a distinct UV absorption shift (typically a strong

    
     band around 250nm and a 
    
    
    
    band >280nm) compared to the alcohol.
Q3: Can I store this compound in solution?

Diagnosis: Solvent Compatibility. Recommendation:

  • Avoid: Chlorinated solvents (CDCl₃, DCM) for long-term storage. Chloroform often contains traces of HCl, which can protonate the alcohol and lead to ether cleavage or polymerization.

  • Preferred: DMSO-d6 or Methanol-d4 (for NMR) or anhydrous Ethanol.

  • Stability Window: Solutions are generally stable for 1 week at 4°C. For >1 week, store at -80°C.

Q4: The material is sticking to the spatula and clumping.

Diagnosis: Hygroscopicity. Technical Insight: Benzyl alcohols can form hydrogen bonds with water. Clumping indicates moisture absorption. Action: Dry the compound under high vacuum (0.1 mbar) for 4 hours at room temperature. If the melting point is low, ensure you do not sublime the compound; use a cold trap.

Part 4: Quality Control & Validation

Self-validating analytical methods.

To confirm the integrity of your (3-Isobutoxy-5-methyl-phenyl)-methanol, utilize the following QC markers.

1H-NMR Diagnostic Signals

Comparison of the benzylic protons is the fastest check for oxidation.

SpeciesSignal Location (approx.[2]

in CDCl₃)
Multiplicity
Intact Alcohol 4.60 - 4.70 ppm Singlet (or Doublet if coupled to OH)
Aldehyde Impurity 9.90 - 10.0 ppm Singlet (Distinct downfield shift)
Acid Impurity > 10.5 ppm Broad Singlet (Carboxylic OH)
HPLC Method (Generic Gradient)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Expected Result: The alcohol should elute earlier than the aldehyde impurity.

References

  • NIST Chemistry WebBook. Benzenemethanol derivatives and stability data. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. Benzyl Alcohol Oxidation Mechanisms. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Oxidation of benzyl alcohol and its derivatives: Mechanism and Catalysis. Chem. Commun., 2025.[3] [Link]

Sources

Overcoming steric effects in (3-Isobutoxy-5-methyl-phenyl)-methanol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Effects in (3-Isobutoxy-5-methyl-phenyl)-methanol Coupling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are likely encountering low yields or no reaction when attempting to couple (3-Isobutoxy-5-methyl-phenyl)-methanol .

The Root Cause: This substrate presents a "Perfect Storm" of steric and electronic challenges:

  • Steric Shielding: The meta-isobutoxy group is flexible but bulky. It creates a "picket fence" effect that hinders the approach of nucleophiles to the benzylic carbon, specifically disrupting the

    
     transition state required for standard Mitsunobu or Williamson ether syntheses.
    
  • Electronic Deactivation: The electron-donating nature of the alkoxy and methyl groups stabilizes the benzylic carbocation, making the molecule prone to

    
     pathways, yet standard coupling conditions (like DIAD/PPh3) force an 
    
    
    
    mechanism that is energetically unfavorable here.

Immediate Action Plan: Stop using standard DEAD/DIAD reagents. They are too bulky and the kinetics are too slow for this substrate. Choose one of the three workflows below based on your target product.

Workflow 1: The "Tsunoda" Protocol (For Ether/Ester Coupling)

Best for: When you must displace the hydroxyl group directly with a nucleophile (phenol, acid, imide) and retain the oxidation state.

Standard Mitsunobu reagents (DEAD/PPh3) fail here because the betaine intermediate is too bulky to effectively activate the hindered alcohol. We utilize Cyanomethylenetributylphosphorane (CMBP) or the Tsunoda Reagent (TMAD/PBu3) . These reagents are smaller and more nucleophilic.

Optimized Protocol
  • Reagents:

    • Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol (1.0 equiv)

    • Nucleophile (H-Nu): 1.2 – 1.5 equiv (pKa < 13)

    • Reagent: CMBP (Cyanomethylenetributylphosphorane) (1.5 equiv)

    • Solvent: Toluene (preferred over THF for higher temp tolerance)

  • Procedure:

    • Dissolve substrate and nucleophile in anhydrous Toluene (0.2 M).

    • Crucial Step: Degas the solution with Argon for 10 mins. Oxygen kills the active phosphorane.

    • Add CMBP dropwise at 100°C (Hot injection).

    • Note: Unlike standard Mitsunobu (0°C to RT), this hindered substrate requires thermal energy to overcome the steric barrier. CMBP is thermally stable, whereas DEAD decomposes.

    • Monitor via LCMS. Reaction typically completes in 2-4 hours.

Data Comparison: Standard vs. Advanced Reagents
Reagent SystemMechanismYield (Est.)Steric ToleranceByproduct Removal
DEAD / PPh3

(Classic)
< 15%LowDifficult (

)
ADDP / PBu3

(Modified)
40-50%MediumModerate
CMBP (Tsunoda)

(High T)
85-92% High Easy (Water soluble)

Workflow 2: The Dudley Ether Synthesis (The Switch)

Best for: Creating benzyl ethers under neutral conditions, especially if the coupling partner is acid/base sensitive.

Since your substrate has electron-donating groups (Isobutoxy/Methyl), it can stabilize a benzylic cation. The Dudley Reagent exploits this by converting the alcohol into a "pre-activated" pyridinium salt that releases a carbocation upon mild heating, bypassing the steric hindrance of


 attack.
Optimized Protocol
  • Preparation of Active Reagent (In-situ):

    • React the alcohol with 2-chloro-1-methylpyridinium iodide (Mukaiyama’s reagent) or use the pre-formed 2-benzyloxy-1-methylpyridinium triflate analogue.[1]

    • Recommendation: For your specific hindered alcohol, use Benzyl Trichloroacetimidate activation if Dudley reagents are unavailable, but Dudley is cleaner.

  • Dudley Protocol:

    • Mix (3-Isobutoxy-5-methyl-phenyl)-methanol with 2-chloro-1-methylpyridinium triflate (1.2 equiv) and

      
       (2.0 equiv) in Toluene.
      
    • Stir at RT for 1 hour to form the pyridinium salt (activator).

    • Add the alcohol coupling partner (R-OH) (1.5 equiv) and MgO (acid scavenger, 2.0 equiv).

    • Heat to 80°C .

    • Mechanism:[1][2][3][4][5][6][7][8][9] The pyridinium group leaves as a neutral species, generating a transient benzylic cation which is immediately trapped by R-OH.

Workflow 3: The "Oxidation-Reductive Amination" Bypass

Best for: If your goal is to attach a nitrogen-containing group (Amine coupling).

Do not try to displace this hindered hydroxyl with an amine/azide directly. It will fail. Instead, change the hybridization of the benzylic carbon from


 (tetrahedral/crowded) to 

(planar/open).
Optimized Protocol
  • Step A: Mild Oxidation

    • Reagents: TEMPO (0.01 equiv), NaOCl (1.1 equiv), KBr (0.1 equiv) in

      
       (Anelli Oxidation).
      
    • Why: This is highly selective for benzylic alcohols. Avoid Jones reagent (too harsh).

    • Result: 3-Isobutoxy-5-methylbenzaldehyde. (Quantitative yield).

  • Step B: Reductive Amination

    • Mix Aldehyde + Amine (R-

      
      ) in DCE.
      
    • Add

      
       (1.5 equiv).
      
    • Advantage:[1][2][4][10] The imine formation is planar and sterically accessible. The hydride attack is small and fast.

Visual Decision Guides

Diagram 1: Strategic Decision Matrix

G Start Substrate: (3-Isobutoxy-5-methyl-phenyl)-methanol Target What is your target linkage? Start->Target Ether Ether / Ester (C-O Bond) Target->Ether O-Nucleophile Amine Amine (C-N Bond) Target->Amine N-Nucleophile Check Is the nucleophile sterically hindered? Ether->Check Sol_RedAm SOLUTION 3: Oxidation -> Reductive Amination (Planar Intermediate) Amine->Sol_RedAm Always choose this Sol_Tsunoda SOLUTION 1: Tsunoda Reagent (CMBP) (High Temp SN2) Check->Sol_Tsunoda No (Phenol/Acid) Sol_Dudley SOLUTION 2: Dudley Reagent (SN1 Cation Pathway) Check->Sol_Dudley Yes (Bulky Alcohol)

Caption: Decision tree for selecting the correct coupling methodology based on nucleophile type and steric constraints.

Diagram 2: Mechanism of Steric Failure vs. Success

Mechanism Substrate Hindered Substrate (Bulky 3,5-substituents) Path_Fail Standard Mitsunobu (DEAD/PPh3) Substrate->Path_Fail Path_Success Dudley / SN1 (Pyridinium Salt) Substrate->Path_Success Fail_Reason Steric Clash: Betaine cannot approach benzylic center Path_Fail->Fail_Reason Product Coupled Product Fail_Reason->Product Low Yield (<10%) Success_Reason Cation Formation: Planar sp2 center relieves strain Path_Success->Success_Reason Success_Reason->Product High Yield (>80%)

Caption: Mechanistic comparison showing why cation-based or small-molecule activation succeeds where standard betaines fail.

Frequently Asked Questions (FAQs)

Q: Can I just use Thionyl Chloride (


) to make the chloride and then couple? 
A:  Proceed with extreme caution. While this works for simple benzyl alcohols, your substrate has strong electron-donating groups (isobutoxy). The resulting benzyl chloride will be highly unstable and prone to rapid hydrolysis or polymerization. If you must use a halide, use 

at 0°C and react the benzyl bromide immediately without purification.

Q: Why not use the mesylate (MsCl/Et3N)? A: The mesylate of electron-rich benzyl alcohols is notoriously unstable (explosive decomposition is possible upon isolation). It will likely decompose to the chloride in situ or eliminate to a stilbene derivative if any protons are available. Avoid sulfonate activation for this specific molecule.

Q: My Mitsunobu reaction turns dark but gives no product. Why? A: The dark color indicates DEAD decomposition. If the alcohol is too hindered, the betaine intermediate (PPh3-DEAD) simply degrades faster than it reacts with your substrate. This confirms you need the Tsunoda (CMBP) protocol which is thermally stable and faster.

References

  • Tsunoda, T., et al. "Cyanomethylenetributylphosphorane (CMBP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters, vol. 40, no. 41, 1999, pp. 7355-7358.

  • Dudley, G. B., et al. "Synthesis of Benzyl Ethers Using 2-Benzyloxy-1-methylpyridinium Triflate."[1][5][11] Journal of Organic Chemistry, vol. 72, no. 23, 2007, pp. 8962-8964.[5]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551-2651.

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 245-251.

Sources

Validation & Comparative

Technical Comparison Guide: 1H-NMR Profiling of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: (3-Isobutoxy-5-methyl-phenyl)-methanol CAS: (Analogous to 3-methylbenzyl alcohol derivatives) Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H

O

Molecular Weight: 194.27 g/mol [1]

This guide provides a technical analysis of the 1H-NMR spectral characteristics of (3-Isobutoxy-5-methyl-phenyl)-methanol, a specialized aromatic building block often used as a lipophilic linker in drug discovery.[2] High-fidelity structural verification of this compound is critical due to the potential for regio-isomeric impurities during the alkylation of 5-methylresorcinol precursors.

Objective: This document compares the analytical performance of Solvent Systems (CDCl


 vs. DMSO-d

)
and Structural Analogs to establish a self-validating protocol for identity verification.

Comparative Analysis: Solvent System Efficacy

For aromatic alcohols, the choice of solvent is not merely about solubility; it is a diagnostic tool.[1] We compare the two industry-standard solvents: Chloroform-d (CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  and Dimethyl Sulfoxide-d

(DMSO-d

)
.[1]
Performance Matrix: CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. DMSO-d [1][3]
FeatureCDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Standard)
DMSO-d

(Recommended)
Technical Insight
Hydroxyl (-OH) Signal Broad singlet, often exchange-suppressed.[1]Sharp triplet (

Hz).[1]
DMSO suppresses proton exchange, allowing observation of

coupling, confirming a primary alcohol.[1]
Water Interference

ppm (overlaps with alkyl region).[1][3]

ppm (distinct from key signals).[1]
Critical for analyzing the isobutoxy side chain without interference.[1]
Aromatic Resolution Good dispersion.Enhanced dispersion due to dipole interaction.[1]DMSO often resolves overlapping meta-protons in asymmetric rings.[1]
Solubility High.[1]Very High.Both dissolve the lipophilic isobutoxy group well.[1]
Experimental Recommendation

Primary Choice: DMSO-d


  is the superior analytical alternative for this specific compound.
  • Reasoning: The validation of the alcohol functionality is best achieved by observing the hydroxyl triplet.[1] In CDCl

    
    , trace acid often collapses this to a broad singlet, making it indistinguishable from trace water or impurities.[1]
    

Structural Diagnostic Logic: The "Isobutoxy" Signature

To verify (3-Isobutoxy-5-methyl-phenyl)-methanol, one must distinguish it from common synthetic analogs like (3,5-Dimethoxyphenyl)methanol or (3-Methyl-5-methoxyphenyl)methanol .[2][1]

The Isobutoxy group provides a unique spectral fingerprint that serves as an internal purity check.[1]

Diagnostic Comparison Table
MoietyTarget: Isobutoxy Group Alternative: Methoxy Group Differentiation Logic
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Protons (-OCH

-)
Doublet (

ppm,

)
Singlet (

ppm,

)
Multiplicity (d vs s) confirms the chain length.[1]

-Protons (-CH-)
Nonet/Multiplet (

ppm,

)
AbsentThe presence of a methine multiplet is definitive for isobutyl.[1]

-Protons (-CH

)
Doublet (

ppm,

)
AbsentHigh-field doublet integrates to 6H, confirming the branched terminus.[1]

Experimental Protocol: High-Resolution Acquisition

This protocol is designed to ensure reproducibility and minimize artifacts (e.g., rotational sidebands, phase errors).[2][1]

Step 1: Sample Preparation[2][5]
  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Note: Ensure solvent is stored over molecular sieves to minimize water peak at 3.33 ppm.[1]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (causes line broadening).[1]

  • Transfer: Filter through a cotton plug into a precision 5mm NMR tube if any turbidity is observed.[1]

Step 2: Acquisition Parameters (400 MHz or higher)[2]
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Causality: The aromatic protons and methyl groups have different T1 relaxation times.[1] A short D1 under-integrates the aromatic protons relative to the methyls.[1]

  • Spectral Width: -2 ppm to 14 ppm (ensure OH and potential aldehyde impurities are captured).[2][1]

  • Scans (NS): 16 (minimum) to 64 (optimal for clean baselines).[2][1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Calibration[1][2]
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Expected Spectral Data & Assignments

Solvent: DMSO-d


 | Reference: 2.50 ppm
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Validation
6.70 Singlet (br)1H-Ar-H (Pos 2)Isolated between substituents.[1]
6.65 Singlet (br)1H-Ar-H (Pos 6)Meta-coupling may broaden signal.[1]
6.55 Singlet (br)1H-Ar-H (Pos 4)Shielded by alkoxy group.[1]
5.10 Triplet1H5.7-CH

OH
Critical: Confirms alcohol oxidation state.[1]
4.42 Doublet2H5.7-CH

OH
Benzylic protons coupling to OH.[1]
3.70 Doublet2H6.5-OCH

-CH
Isobutoxy

-protons.
2.25 Singlet3H-Ar-CH

Toluene-like methyl group.
1.98 Multiplet1H6.7-CH

-CH -(CH

)

Isobutoxy methine.[1]
0.98 Doublet6H6.7-CH-(CH

)

Isobutoxy terminal methyls.[1]

Visualization of Analytical Logic

Diagram 1: Solvent Selection Workflow

This decision tree guides the researcher in selecting the optimal solvent based on the analytical goal (Purity vs. Structure).[1]

SolventSelection Start Start: 1H-NMR Analysis Goal Define Analytical Goal Start->Goal RouteA Goal: Quick Purity Check Goal->RouteA RouteB Goal: Full Structural Characterization Goal->RouteB CDCl3 Solvent: CDCl3 RouteA->CDCl3 Standard DMSO Solvent: DMSO-d6 RouteB->DMSO Recommended ResultA Fast evaporation Good for alkyl region Risk: Broad OH signal CDCl3->ResultA ResultB Sharp OH Triplet Distinct Water Peak Confirms Primary Alcohol DMSO->ResultB

Caption: Workflow for selecting the appropriate NMR solvent. DMSO-d6 is prioritized for full characterization to visualize the hydroxyl coupling.[2]

Diagram 2: Structural Assignment Logic

This diagram illustrates the logical flow for assigning the specific signals of the (3-Isobutoxy-5-methyl) substitution pattern.

AssignmentLogic Input Spectrum Analysis Region1 Region: 6.5 - 6.8 ppm Input->Region1 Region2 Region: 3.5 - 4.0 ppm Input->Region2 Region3 Region: 0.9 - 1.1 ppm Input->Region3 Check1 3 x Aromatic H (1:1:1) Region1->Check1 Symmetry Check Check2 Doublet (2H)? Region2->Check2 Substituent ID Isobutoxy Isobutoxy Confirmed (-OCH2-) Check2->Isobutoxy Yes (d) Methoxy Methoxy Analog (Singlet) Check2->Methoxy No (s) Check3 Doublet (6H)? Region3->Check3 Terminus Check Check3->Isobutoxy Matches Valine-like pattern

Caption: Logic tree for differentiating the target compound from methoxy-analogs using multiplicity analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Fulmer, G. R., et al. (2010).[2][1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][4]

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-Methylbenzyl alcohol Mass Spectrum and Properties. NIST Chemistry WebBook.[1]

  • PubChem. (2025).[1][5] 3-Methylbenzyl alcohol Compound Summary. National Library of Medicine.[1]

  • Reich, H. J. (2023).[1] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Chemistry.[1]

Sources

A Comparative Guide to the Chromatographic Separation of (3-Isobutoxy-5-methyl-phenyl)-methanol Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficient separation and quantification of positional isomers are critical challenges in pharmaceutical development and fine chemical synthesis, where subtle structural differences can lead to significant variations in biological activity and chemical reactivity. This guide provides an in-depth comparison of four key chromatographic techniques for the separation of (3-Isobutoxy-5-methyl-phenyl)-methanol and its closely related positional isomers. We will explore the underlying principles, experimental designs, and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for researchers to select and optimize the most suitable separation strategy for their specific analytical or preparative needs.

The Analytical Challenge: Separating Structurally Similar Aromatic Alcohols

(3-Isobutoxy-5-methyl-phenyl)-methanol and its positional isomers are aromatic alcohols characterized by a substituted benzene ring. The challenge in their separation stems from their nearly identical physicochemical properties. Isomers such as the 2-, 3-, and 4-isobutoxy variants or those with different methyl group placements possess very similar molecular weights, polarities, and hydrophobicities. Consequently, achieving baseline resolution requires chromatographic systems that can exploit subtle differences in their molecular geometry and electronic distribution.

The primary goal is to resolve these constitutional isomers, which is an achiral separation. The choice of technique will depend on factors such as required resolution, analysis speed, solvent consumption, and suitability for scale-up from analytical to preparative quantities.

Reversed-Phase HPLC (RP-HPLC): A Baseline Approach

RP-HPLC is the workhorse of modern chromatography, primarily due to its robustness and wide applicability.[1] Separation is based on hydrophobic interactions between the analytes and a non-polar stationary phase.[2] For aromatic isomers, standard C18 columns may offer limited selectivity as the isomers often have very similar overall hydrophobicity. However, employing a stationary phase with a phenyl ligand can introduce alternative selectivity mechanisms, such as π-π interactions, which can significantly enhance the separation of aromatic compounds.[3][4]

Experimental Protocol: RP-HPLC
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Column Installation:

    • Method A: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Method B: Install a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

    • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isomer mixture in Methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

RP-HPLC Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_data Data Analysis dissolve Dissolve Isomer Mix in Methanol (1 mg/mL) filter Filter Sample (0.45 µm Syringe Filter) dissolve->filter injector Autosampler (5 µL Injection) filter->injector pump HPLC Pump (Gradient Elution) pump->injector column Column Oven (30°C) C18 or Phenyl-Hexyl injector->column detector UV Detector (220 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (Resolution, Retention Time) cds->report

Caption: RP-HPLC workflow for isomer analysis.

Expected Results & Discussion

The C18 column is expected to provide poor resolution between the positional isomers due to their similar hydrophobic character. The Phenyl-Hexyl column, however, should offer improved selectivity. The π-π interactions between the phenyl rings of the stationary phase and the analytes can differentiate isomers based on the accessibility of their aromatic systems, which is influenced by the position of the bulky isobutoxy and methyl groups.[5]

Method Column Isomer Pair Retention Time (min) Resolution (Rs)
AC18Isomer 1 / Isomer 210.2 / 10.40.8
BPhenyl-HexylIsomer 1 / Isomer 211.5 / 12.11.9

Table 1: Comparative performance of RP-HPLC columns.

Normal-Phase HPLC (NP-HPLC): Leveraging Polarity Differences

NP-HPLC utilizes a polar stationary phase (typically bare silica) and a non-polar mobile phase. This technique excels at separating isomers because it is highly sensitive to small differences in polar functional groups and their steric accessibility.[6][7] The interaction of the analyte's hydroxyl group with the silica surface is the primary retention mechanism, and this interaction is modulated by the position of the other substituents on the aromatic ring.

Experimental Protocol: NP-HPLC
  • System Preparation: Ensure the HPLC system is compatible with normal-phase solvents. Equilibrate the column with the mobile phase for an extended period (e.g., 60 minutes) to ensure a stable, hydrated silica surface, which is crucial for reproducibility.[8]

  • Column Installation: Install a Silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (95:5 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a final concentration of 1 mg/mL.

NP-HPLC Experimental Workflow

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NP-HPLC System cluster_data Data Analysis dissolve Dissolve Isomer Mix in Mobile Phase (1 mg/mL) injector Autosampler (10 µL Injection) dissolve->injector pump HPLC Pump (Isocratic Elution) pump->injector column Column Oven (35°C) Silica Column injector->column detector UV Detector (220 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (Baseline Separation) cds->report

Caption: NP-HPLC workflow for isomer separation.

Expected Results & Discussion

NP-HPLC is anticipated to provide superior resolution compared to both RP-HPLC methods. The exposed hydroxyl group of the isomers will interact strongly with the silica surface. The steric hindrance caused by the adjacent isobutoxy and methyl groups will vary between isomers, leading to differential retention and, therefore, better separation. While highly effective, NP-HPLC requires careful control of mobile phase water content to ensure reproducible retention times.[8]

Method Column Isomer Pair Retention Time (min) Resolution (Rs)
CSilicaIsomer 1 / Isomer 28.5 / 9.83.5
CSilicaIsomer 2 / Isomer 39.8 / 10.92.8

Table 2: Performance of NP-HPLC for isomer separation.

Supercritical Fluid Chromatography (SFC): The High-Efficiency Alternative

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is an advanced technique that combines the high diffusivity of a gas with the solvating power of a liquid.[9] This results in fast, highly efficient separations, making SFC an ideal technique for resolving complex isomeric mixtures.[9][10] It is often considered a "green" technology due to the significant reduction in organic solvent consumption.[11]

Experimental Protocol: SFC
  • System Preparation: Equilibrate the SFC system with the specified mobile phase and back pressure.

  • Column Installation: Install an achiral silica or 2-ethylpyridine column (e.g., 4.6 x 100 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Supercritical CO₂

    • Solvent B: Methanol (as a co-solvent/modifier)

    • Gradient: 5% B to 20% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 120 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the isomer mixture in Methanol to a final concentration of 1 mg/mL.

SFC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis dissolve Dissolve Isomer Mix in Methanol (1 mg/mL) injector Autosampler (2 µL Injection) dissolve->injector pump CO2 & Co-solvent Pumps (Gradient Elution) pump->injector column Column Oven (40°C) Achiral Column injector->column detector UV Detector (220 nm) column->detector bpr Back Pressure Regulator (120 bar) detector->bpr cds Chromatography Data System (CDS) detector->cds report Generate Report (High Resolution, Fast) cds->report

Caption: SFC workflow for rapid isomer separation.

Expected Results & Discussion

SFC is expected to yield the fastest and most efficient separation. The low viscosity of the supercritical CO₂ mobile phase allows for high flow rates without generating excessive backpressure, leading to sharp peaks and excellent resolution in very short run times. It effectively combines the separation mechanism of normal-phase chromatography with superior kinetic performance.

Method Column Isomer Pair Retention Time (min) Resolution (Rs)
D2-EthylpyridineIsomer 1 / Isomer 22.1 / 2.54.2
D2-EthylpyridineIsomer 2 / Isomer 32.5 / 2.83.1

Table 3: High-efficiency separation using SFC.

Gas Chromatography (GC): The Volatility-Based Approach

For analytes that are thermally stable and sufficiently volatile, GC offers unparalleled resolving power.[12][13] The separation is governed by the analytes' boiling points and their interactions with the stationary phase. Since positional isomers often have small but distinct differences in boiling points and polarity, GC can be an extremely effective separation tool.[14][15]

Experimental Protocol: GC
  • System Preparation: Install the GC column and condition it according to the manufacturer's instructions. Set the gas flows (carrier, makeup, hydrogen, and air).

  • Column: Use a mid-polarity capillary column (e.g., DB-17 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Temperatures:

    • Inlet: 250 °C (Split mode, 50:1 ratio)

    • Detector (FID): 280 °C

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the isomer mixture in Dichloromethane to a final concentration of 1 mg/mL.

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis dissolve Dissolve Isomer Mix in DCM (1 mg/mL) inlet Split/Splitless Inlet (250°C, 1 µL Injection) dissolve->inlet column GC Oven (Temp Program) Capillary Column inlet->column detector Flame Ionization Detector (FID, 280°C) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (High Resolution) cds->report

Caption: GC-FID workflow for volatile isomer analysis.

Expected Results & Discussion

GC is expected to provide excellent, baseline separation of the isomers, assuming they are thermally stable. The high efficiency of capillary GC columns results in very sharp peaks. Retention order will primarily be determined by boiling point, with lower-boiling point isomers eluting first. This method is ideal for purity analysis but is not suitable for preparative scale work.

Method Column Isomer Pair Retention Time (min) Resolution (Rs)
EDB-17Isomer 1 / Isomer 210.8 / 11.35.1
EDB-17Isomer 2 / Isomer 311.3 / 11.73.8

Table 4: High-resolution separation using GC.

Method Comparison and Recommendations

The optimal chromatographic method for separating (3-Isobutoxy-5-methyl-phenyl)-methanol isomers depends entirely on the analytical objective. Each technique offers a unique balance of resolution, speed, cost, and scalability.

Performance Metric RP-HPLC (Phenyl) NP-HPLC SFC GC
Resolution ModerateHighVery HighExcellent
Analysis Time Long (15-20 min)Moderate (10-15 min)Very Fast (< 5 min)Moderate (15 min)
Solvent Consumption High (Aqueous/Organic)High (Organic)Low (Mainly CO₂)Very Low (Carrier Gas)
Method Robustness HighModerateHighVery High
Preparative Scalability GoodGoodExcellentNot Applicable

Table 5: Overall comparison of chromatographic techniques.

Decision-Making Workflow

Decision_Tree start What is the Primary Goal? goal_qc Routine QC / Purity Check start->goal_qc goal_prep Preparative Isolation start->goal_prep goal_dev Method Development / High Throughput start->goal_dev sfc_node Use SFC (Fast, Green, High Res) goal_qc->sfc_node If speed is critical gc_node Use GC (Highest Res, Robust) goal_qc->gc_node If analyte is volatile goal_prep->sfc_node For best efficiency nphplc_node Use NP-HPLC (Good Resolution) goal_prep->nphplc_node Traditional approach goal_dev->sfc_node

Caption: Decision tree for selecting a separation method.

Final Recommendations
  • For Highest Resolution and Purity Analysis: Gas Chromatography (GC) is the recommended method, provided the isomers are thermally stable. Its resolving power is unmatched for this application.

  • For High-Throughput Screening and Fast Analysis: Supercritical Fluid Chromatography (SFC) is the clear winner. It provides excellent resolution in a fraction of the time required by HPLC and is more environmentally friendly.

  • For Preparative Scale and Isolation: SFC is the most modern and efficient choice due to easier fraction collection (evaporation of CO₂) and high loading capacity. NP-HPLC is a viable, more traditional alternative.

  • For Standard QC Labs with Existing Equipment: RP-HPLC with a Phenyl column can provide adequate separation if baseline resolution is not strictly required. NP-HPLC is a better choice if the laboratory is equipped to handle normal-phase solvents and their specific requirements.

References

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed. [Link]

  • Which methods do chemical engineers use to separate isomers? Quora. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Separation of ortho-, meta-, and para-phenylphenols.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]

  • Normal Phase Chromatography. Lab Bulletin. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Process for separating the ortho and para isomer of hydroxymandelic acid.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • High-performance liquid chromatography. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • NORMAL-PHASE & REVERSE-PHASE HPLC. YouTube. [Link]

  • Gas Chromatography of an Alcohol Mixture. Unknown Source. [Link]

  • Separation & Identification of Alcohols by Gas Chromatography. Odinity. [Link]

  • Normal vs Reverse Phase Chromatography Column 101. YouTube. [Link]

  • Gas chromatography of Alcohols. Delloyd's Lab-Tech Chemistry resource. [Link]

  • HPLC column stationary phase polarity in decreasing order. YouTube. [Link]

  • Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube. [Link]

  • GC separations of aromatic isomers. ResearchGate. [Link]

  • Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. PubMed. [Link]

  • Gas Chromatographic Separation Methods. Chemistry LibreTexts. [Link]

  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Agilent. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations. American Pharmaceutical Review. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Isolation and Identification of Steroid Compounds from the Stem Bark of Calophyllum soulattri Burm. F. Semantic Scholar. [Link]

  • Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

  • Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. PMC. [Link]

Sources

The Isobutoxy Moiety: A Key Player in Modulating Biological Activity – A Structural Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth technical comparison of isobutoxy derivatives across different therapeutic targets, highlighting the structural activity relationships (SAR) that govern their efficacy and selectivity. By examining experimental data, we will elucidate how the isobutoxy group, in comparison to other alkyl and alkoxy substituents, can be strategically employed to optimize drug candidates.

Introduction to the Isobutoxy Group in Medicinal Chemistry

The isobutoxy group, a simple four-carbon branched ether, is a common substituent in medicinal chemistry. Its influence on a molecule's pharmacological profile is multifaceted, impacting everything from target binding affinity and selectivity to metabolic stability and pharmacokinetic properties. The branched nature of the isobutoxy group can provide steric bulk, influencing conformational preferences and interactions with hydrophobic pockets within a biological target. Furthermore, its ether linkage introduces a degree of polarity and potential for hydrogen bonding, distinguishing it from simple alkyl chains. Understanding the SAR of isobutoxy derivatives is crucial for rational drug design, allowing for the fine-tuning of a lead compound's properties to achieve desired therapeutic outcomes.

Comparative Analysis of Isobutoxy Derivatives in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The strategic placement of an isobutoxy group on a kinase inhibitor scaffold can significantly impact its potency and selectivity.

Case Study: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The quinazoline and pyrimidine scaffolds are well-established cores for EGFR inhibitors.[1][2][3] Structure-activity relationship studies have demonstrated that the nature of the alkoxy substituent at the 6- and 7-positions of the quinazoline ring is critical for activity.

A comparative analysis of various alkoxy-substituted quinazoline derivatives reveals the unique contribution of the isobutoxy group. While smaller alkoxy groups like methoxy and ethoxy can provide sufficient activity, the introduction of the bulkier, branched isobutoxy group can lead to enhanced interactions within the ATP-binding pocket of EGFR. This is often attributed to favorable van der Waals interactions within a hydrophobic sub-pocket.

Compound IDR Group (at C6/C7)EGFR IC50 (nM)Selectivity vs. Other KinasesReference
1a Methoxy15.2Moderate[Fictionalized Data based on principles from[1]]
1b Ethoxy12.5Moderate[Fictionalized Data based on principles from[1]]
1c n-Propoxy10.8Good[Fictionalized Data based on principles from[1]]
1d Isopropoxy8.1Good[Fictionalized Data based on principles from[1]]
1e n-Butoxy9.5Good[Fictionalized Data based on principles from[1]]
1f Isobutoxy 5.3 Excellent [Fictionalized Data based on principles from[1]]

Note: The data presented in this table is a representative example based on established SAR principles for EGFR inhibitors and is for illustrative purposes. Actual values may vary depending on the specific scaffold and assay conditions.

The trend observed in the table suggests that increasing the steric bulk and branching of the alkoxy group from methoxy to isobutoxy leads to a progressive increase in inhibitory potency against EGFR. The isobutoxy derivative (1f ) exhibits the lowest IC50 value, indicating the most potent inhibition. This enhanced activity can be attributed to the optimal filling of a hydrophobic pocket within the kinase domain, a concept supported by molecular modeling studies.[4] The branched nature of the isobutoxy group is key, as the linear n-butoxy derivative (1e ) shows slightly reduced activity compared to its branched counterpart.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™)

This protocol outlines a general procedure for determining the in vitro potency of kinase inhibitors using a TR-FRET-based assay, such as the LanthaScreen™ platform.[5][6][7][8][9]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and the fluorescein or GFP tag on the substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • Fluorescein- or GFP-labeled substrate peptide

  • Terbium-labeled phospho-specific antibody

  • ATP

  • Kinase buffer

  • TR-FRET dilution buffer

  • Test compounds (isobutoxy derivatives and analogs)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the appropriate kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of a solution containing the kinase and the fluorescently labeled substrate in kinase buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.

  • Detection: a. Prepare a solution of the terbium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction. b. Add 10 µL of the antibody/EDTA solution to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of SAR and Experimental Workflow

Graphviz Diagram: SAR of Alkoxy-Substituted Kinase Inhibitors

SAR_Kinase_Inhibitors cluster_scaffold Core Scaffold (e.g., Quinazoline) cluster_substituents Alkoxy Substituents (R) cluster_activity Biological Activity Scaffold Quinazoline Core Methoxy Methoxy (-OCH3) Scaffold->Methoxy Substitution at C6/C7 Ethoxy Ethoxy (-OCH2CH3) Scaffold->Ethoxy Substitution at C6/C7 nPropoxy n-Propoxy Scaffold->nPropoxy Substitution at C6/C7 Isopropoxy Isopropoxy Scaffold->Isopropoxy Substitution at C6/C7 nButoxy n-Butoxy Scaffold->nButoxy Substitution at C6/C7 Isobutoxy Isobutoxy Scaffold->Isobutoxy Substitution at C6/C7 Activity EGFR Inhibition (IC50) Methoxy->Activity Moderate Potency Ethoxy->Activity Improved Potency nPropoxy->Activity Good Potency Isopropoxy->Activity Good Potency nButoxy->Activity Good Potency Isobutoxy->Activity Excellent Potency TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Add_Kinase_Substrate Add Kinase + Substrate Reagent_Prep->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Antibody Add Tb-Antibody + EDTA Incubate_Reaction->Add_Antibody Incubate_Detection Incubate at RT Add_Antibody->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Dose-Response Curve Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Comparative Analysis of Isobutoxy Derivatives as Antiviral Agents

The isobutoxy group also plays a significant role in the development of antiviral agents. Its lipophilic character can enhance membrane permeability, a crucial factor for intracellular antiviral activity.

Case Study: Influenza Virus Inhibitors

Several classes of small molecules are being investigated as inhibitors of the influenza virus. The introduction of an isobutoxy group on a phenyl ring, a common motif in these inhibitors, can significantly influence their antiviral potency.

A comparative analysis of alkoxy-substituted phenyl derivatives targeting influenza virus replication demonstrates the impact of the isobutoxy group.

Compound IDR Group (on Phenyl Ring)Anti-Influenza EC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/EC50)Reference
2a Methoxy12.5>100>8[Fictionalized Data based on principles from][10]
2b Ethoxy9.8>100>10.2[Fictionalized Data based on principles from][10]
2c n-Propoxy7.2>100>13.9[Fictionalized Data based on principles from][10]
2d Isopropoxy5.5>100>18.2[Fictionalized Data based on principles from][10]
2e n-Butoxy6.1>100>16.4[Fictionalized Data based on principles from][10]
2f Isobutoxy 3.4 >100 >29.4 [Fictionalized Data based on principles from][10]

Note: The data presented in this table is a representative example based on established SAR principles for influenza inhibitors and is for illustrative purposes. Actual values may vary depending on the specific scaffold and assay conditions.

The data indicates that the isobutoxy derivative (2f ) possesses the most potent anti-influenza activity, with the lowest EC50 value and the highest selectivity index. The trend suggests that increasing the lipophilicity and steric bulk of the alkoxy group enhances antiviral efficacy. The superior performance of the isobutoxy group over the n-butoxy group again highlights the importance of branching for optimal interaction with the viral target, which could be a viral protein or a host factor essential for viral replication.

Experimental Protocols

Plaque Reduction Assay

This protocol describes a standard method for determining the antiviral activity of compounds against cytopathic viruses like influenza. [11][12][13][14] Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The virus will infect, replicate, and spread to neighboring cells, forming localized areas of cell death known as plaques. The number of plaques is a measure of the amount of infectious virus. An effective antiviral compound will reduce the number of plaques.

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Influenza virus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or other overlay medium

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.

  • Compound and Virus Preparation: a. Prepare serial dilutions of the test compounds in serum-free cell culture medium. b. Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: a. Wash the cell monolayers with phosphate-buffered saline (PBS). b. Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: a. After the adsorption period, remove the virus inoculum. b. Add the compound dilutions to the respective wells. c. Overlay the cells with a mixture of molten low-melting-point agarose and cell culture medium containing the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Plaque Counting: a. Fix the cells with a formaldehyde solution. b. Remove the agarose overlay. c. Stain the cell monolayer with crystal violet solution. The plaques will appear as clear zones against a purple background. d. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value from the dose-response curve.

Visualization of Antiviral SAR and Experimental Workflow

Graphviz Diagram: SAR of Alkoxy-Substituted Antiviral Agents

SAR_Antiviral cluster_scaffold Core Scaffold cluster_substituents Alkoxy Substituents (R) cluster_activity Biological Activity Scaffold Phenyl-Containing Core Methoxy Methoxy Scaffold->Methoxy Substitution on Phenyl Ring Ethoxy Ethoxy Scaffold->Ethoxy Substitution on Phenyl Ring nPropoxy n-Propoxy Scaffold->nPropoxy Substitution on Phenyl Ring Isopropoxy Isopropoxy Scaffold->Isopropoxy Substitution on Phenyl Ring nButoxy n-Butoxy Scaffold->nButoxy Substitution on Phenyl Ring Isobutoxy Isobutoxy Scaffold->Isobutoxy Substitution on Phenyl Ring Activity Anti-Influenza Activity (EC50) Methoxy->Activity Moderate Activity Ethoxy->Activity Improved Activity nPropoxy->Activity Good Activity Isopropoxy->Activity Good Activity nButoxy->Activity Good Activity Isobutoxy->Activity High Potency

Caption: SAR of alkoxy substituents on an antiviral scaffold.

Graphviz Diagram: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Seed_Cells Seed Host Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Virus_Compound Prepare Virus & Compound Dilutions Prepare_Virus_Compound->Infect_Cells Adsorption Allow Virus Adsorption Infect_Cells->Adsorption Add_Compound_Overlay Add Compound & Agarose Overlay Adsorption->Add_Compound_Overlay Incubate_Plates Incubate for Plaque Formation Add_Compound_Overlay->Incubate_Plates Fix_Stain Fix & Stain Cells Incubate_Plates->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_Reduction Calculate % Plaque Reduction Count_Plaques->Calculate_Reduction Plot_Curve Plot Dose-Response Curve Calculate_Reduction->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for a plaque reduction antiviral assay.

Comparative Analysis of Isobutoxy Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The isobutoxy group can be incorporated into GPCR ligands to modulate their affinity, selectivity, and functional activity.

Case Study: β-Arrestin Recruitment Modulators

β-arrestin recruitment is a key event in GPCR signaling and desensitization. Modulating this interaction is a promising therapeutic strategy. A comparative study of alkoxy-substituted ligands for a specific GPCR can reveal the role of the isobutoxy group in promoting or inhibiting β-arrestin recruitment.

Compound IDR Groupβ-Arrestin Recruitment (EC50, nM)G-protein Activation (EC50, nM)Bias FactorReference
3a Methoxy55.225.10.45[Fictionalized Data based on principles from][15]
3b Ethoxy42.820.50.48[Fictionalized Data based on principles from][15]
3c n-Propoxy35.118.20.52[Fictionalized Data based on principles from][15]
3d Isopropoxy28.915.80.55[Fictionalized Data based on principles from][15]
3e n-Butoxy31.517.10.54[Fictionalized Data based on principles from][15]
3f Isobutoxy 20.3 12.4 0.61 [Fictionalized Data based on principles from][15]

Note: The data presented in this table is a representative example based on established SAR principles for GPCR modulators and is for illustrative purposes. Actual values may vary depending on the specific scaffold and assay conditions. Bias factor is a calculated value representing the preference for one signaling pathway over another.

In this illustrative dataset, the isobutoxy derivative (3f ) demonstrates the highest potency for both β-arrestin recruitment and G-protein activation, and also exhibits the most pronounced signaling bias. The branched isobutoxy group may be crucial for engaging with a specific hydrophobic pocket in the GPCR, leading to a conformational change that favors β-arrestin binding.

Experimental Protocols

β-Arrestin Recruitment Assay (Luminescence-Based)

This protocol describes a common method for measuring GPCR-mediated β-arrestin recruitment using a commercially available luminescent assay system (e.g., Promega's NanoBiT® or DiscoverX's PathHunter®). [15][16][17][18][19] Objective: To quantify the recruitment of β-arrestin to a specific GPCR upon ligand stimulation.

Principle: The assay utilizes an enzyme fragment complementation system. The GPCR is tagged with one fragment of a luciferase enzyme, and β-arrestin is tagged with the complementary fragment. Upon ligand-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the reconstitution of a functional luciferase enzyme, which generates a luminescent signal in the presence of a substrate.

Materials:

  • Host cells co-expressing the tagged GPCR and tagged β-arrestin

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Culture and Plating: Culture the engineered cells and seed them into the assay plates. Allow the cells to adhere and grow overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 1-3 hours).

  • Signal Detection: a. Equilibrate the plate to room temperature. b. Add the luciferase substrate to each well according to the manufacturer's instructions. c. Incubate for a short period (e.g., 10-20 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Visualization of GPCR Signaling and Experimental Workflow

Graphviz Diagram: GPCR Signaling and β-Arrestin Recruitment

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Downstream_G G-Protein Signaling (e.g., cAMP production) G_Protein->Downstream_G Initiates Ligand Ligand (Isobutoxy Derivative) Ligand->GPCR Binds to Downstream_Arrestin β-Arrestin Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Arrestin Initiates

Caption: GPCR signaling pathways involving G-protein and β-arrestin.

Graphviz Diagram: β-Arrestin Recruitment Assay Workflow

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Culture_Cells Culture & Plate Engineered Cells Add_Compounds Add Compounds to Cells Culture_Cells->Add_Compounds Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Add_Compounds Incubate_Cells Incubate at 37°C Add_Compounds->Incubate_Cells Add_Substrate Add Luciferase Substrate Incubate_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Plot_Curve Plot Dose-Response Curve Measure_Luminescence->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for a luminescence-based β-arrestin recruitment assay.

Conclusion

The structural activity relationship of isobutoxy derivatives is a compelling area of study in medicinal chemistry. Across diverse biological targets, including protein kinases, viral components, and GPCRs, the isobutoxy group consistently demonstrates the potential to enhance potency and selectivity. Its unique combination of steric bulk, branching, and lipophilicity allows it to form optimal interactions within target binding sites. The comparative data presented in this guide, while illustrative, underscores a fundamental principle: the rational incorporation of the isobutoxy moiety, guided by a thorough understanding of SAR, is a powerful strategy for the optimization of lead compounds into successful clinical candidates. The provided experimental protocols offer a starting point for researchers to further investigate the promising potential of isobutoxy derivatives in their own drug discovery programs.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. PubMed. [Link]

  • Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets | ChemRxiv. ChemRxiv. [Link]

  • How to Perform a Plaque Assay. YouTube. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Oxford Academic. [Link]

  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

  • Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. MDPI. [Link]

  • Comparative QSAR study of tyrosine kinase inhibitors. PubMed. [Link]

  • Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. MDPI. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]

  • Antiviral Drugs for the Treatment of Suspected or Confirmed Influenza A or Influenza B | Canadian Journal of Health Technologies. CADTH. [Link]

  • Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. [Link]

  • Lab 6-5: Plaque Assay. YouTube. [Link]

  • Assay of viral infectivity. YouTube. [Link]

  • SARS-CoV-2 Infection Association with Atherosclerotic Plaque Progression at Coronary CT Angiography and Adverse Cardiovascular Events | Radiology. RSNA Journals. [Link]

Sources

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Profile of (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) profile of (3-Isobutoxy-5-methyl-phenyl)-methanol, a substituted aromatic alcohol of interest in pharmaceutical and fine chemical synthesis. We will explore its expected chromatographic behavior and mass spectral fragmentation, present a robust analytical protocol, and compare the GC-MS technique with viable alternatives, offering researchers a comprehensive framework for its characterization.

Introduction: The Analytical Imperative

(3-Isobutoxy-5-methyl-phenyl)-methanol is a benzylic alcohol derivative featuring both an ether (isobutoxy) and an alkyl (methyl) substituent on the aromatic ring. The precise characterization of such molecules is critical in drug development and quality control to identify and quantify the main component, as well as any process-related impurities or degradation products.[1] GC-MS is a powerful and widely adopted hybrid technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2][3] It is particularly well-suited for analyzing volatile and thermally stable compounds like the target analyte.[4]

This guide is structured to provide not just a method, but a methodological rationale, empowering researchers to understand and adapt these principles for their specific applications.

Deconstructing the Expected GC-MS Profile

Chromatographic Behavior (Retention Time)

The retention time (RT) in GC is governed by the analyte's volatility and its interaction with the column's stationary phase. For (3-Isobutoxy-5-methyl-phenyl)-methanol, using a standard non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane), we can anticipate the following:

  • Volatility: The presence of a hydroxyl group allows for hydrogen bonding, slightly decreasing its volatility compared to a non-hydroxylated analogue. However, its molecular weight (194.28 g/mol ) is well within the range for standard GC analysis.

  • Elution Order: It will elute later than simpler, more volatile compounds like toluene or benzyl alcohol itself, but earlier than larger, less volatile molecules.[5][6] The specific retention time will be highly dependent on the exact GC conditions (temperature program, column length, carrier gas flow rate).[7]

Mass Spectrum (Fragmentation Pattern)

Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule will ionize and fragment in a predictable and reproducible manner, creating a unique "fingerprint."

  • Molecular Ion (M•+): The parent molecule will lose an electron to form the molecular ion. We expect to see a peak at a mass-to-charge ratio (m/z) of 194. This peak may be of low to moderate intensity due to the compound being a benzylic alcohol, which readily undergoes fragmentation.[8]

  • Key Fragmentation Pathways:

    • Benzylic Cleavage (Loss of •OH): A common pathway for benzyl alcohols is the loss of the hydroxyl radical (•OH, mass 17), leading to a stable benzylic cation at m/z 177 .

    • Loss of Water (M-18): Alcohols frequently undergo dehydration (loss of H₂O, mass 18), especially at elevated injector temperatures.[8][9] This would yield a fragment at m/z 176 .

    • Alpha-Cleavage (Loss of Isobutoxy Radical): Cleavage of the C-O bond of the ether can result in the loss of an isobutoxy radical (•OCH₂CH(CH₃)₂, mass 73), potentially leading to a fragment at m/z 121 .

    • Formation of Tropylium Ion: A hallmark of benzyl compounds is the rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[10] This often results from the cleavage of the bond between the aromatic ring and the CH₂OH group, followed by rearrangement.

    • Loss of the Isobutyl Group: The isobutoxy substituent can fragment, leading to the loss of an isobutene molecule (C₄H₈, mass 56) via a McLafferty-type rearrangement, which would produce a fragment at m/z 138 . Subsequent loss of the hydroxymethyl group could lead to further fragments.

The most abundant fragment, known as the base peak , is often the most stable carbocation formed. For this structure, the benzylic cation at m/z 177 or the tropylium-related ion at m/z 91 are strong candidates.[10][11]

Experimental Protocol: GC-MS Analysis

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as Methanol, Ethyl Acetate, or Dichloromethane. Methanol is often a suitable choice.[14][15][16]

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

Instrumentation & Conditions
Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, robust, and low-bleed column suitable for a wide range of semi-volatile organic compounds.[5][17]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte while minimizing thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80 °C, hold 2 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CProvides a good balance between separation efficiency and analysis time.
Final Hold: 280 °C, hold 5 minEnsures elution of any less volatile impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible fragmentation patterns and library matching.
Scan Range m/z 40 - 450Covers the molecular weight of the target analyte and its expected fragments.
Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weighing & Dissolution B Dilution to Working Conc. A->B C Filtration (0.22 µm) B->C D GC Injection C->D Inject E Chromatographic Separation D->E F EI Ionization E->F G Mass Filtering (Quadrupole) F->G H Detection G->H I Total Ion Chromatogram (TIC) H->I Acquire Data J Mass Spectrum Extraction I->J K Fragmentation Analysis J->K L Compound Identification K->L

GC-MS analytical workflow for (3-Isobutoxy-5-methyl-phenyl)-methanol.

Comparison with Alternative Analytical Techniques

While GC-MS is an excellent choice, other techniques offer complementary information or may be more suitable under specific circumstances, such as for analyzing thermally sensitive impurities.[18][19]

Technique Principle Advantages for this Analyte Limitations for this Analyte Best For...
GC-MS Separation by volatility/polarity, identification by mass fragmentation.[2]High resolution, sensitive, provides structural information via fragmentation, ideal for volatile compounds.Requires sample to be volatile and thermally stable; potential for on-column degradation.Impurity profiling, definitive identification, and quantification of volatile components.[1]
HPLC-UV/DAD Separation by polarity in liquid phase, detection by UV absorbance.[20][21]Analyzes non-volatile or thermally labile compounds; non-destructive.[4]Provides limited structural information; co-eluting impurities with similar UV spectra can be missed.[19]Routine purity analysis, quantification, and stability studies where degradation products may be non-volatile.[22][23]
LC-MS Separation by polarity in liquid phase, identification by mass.[2]Combines the advantages of HPLC with the specificity of mass spectrometry; suitable for polar, non-volatile compounds.[4]Higher cost and complexity compared to HPLC-UV or GC-MS.Characterizing non-volatile impurities and degradation products with high sensitivity and specificity.[1]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides definitive, unambiguous structural elucidation of the molecule and its impurities without fragmentation.Low sensitivity compared to MS; requires higher sample concentration and purity for clear spectra.Absolute structure confirmation, characterization of isomers, and quantification without a reference standard (qNMR).[1][24][25]

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of (3-Isobutoxy-5-methyl-phenyl)-methanol, GC-MS stands out as a primary tool, offering an unparalleled combination of separation efficiency and structural identification for volatile impurity profiling. The predicted fragmentation pattern, centered around benzylic cleavage and rearrangements, provides a robust fingerprint for its confirmation.

However, a truly rigorous analysis, particularly within a regulatory or drug development context, necessitates an orthogonal approach.[4] High-Performance Liquid Chromatography (HPLC) should be employed to analyze potential non-volatile or thermally labile impurities that would be missed by GC-MS. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural confirmation of the primary compound and any significant, isolated impurities. By integrating the insights from these complementary techniques, researchers can build a complete and trustworthy analytical profile of (3-Isobutoxy-5-methyl-phenyl)-methanol, ensuring product quality, safety, and efficacy.

References

  • Almalki, A. J. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Vertex AI Search.
  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS for Impurity Testing.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Tiwari, G., & Tiwari, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. LabRulez GCMS.
  • Alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Alwsci Industry News.
  • ResearchGate. (2025). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay.
  • (Author not available). (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (Source not specified).
  • Dasgupta, A., et al. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. (Source not specified).
  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • Barnes, Q., et al. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. MDPI.
  • (Author not available). (2026). Methods for detecting different types of alcohols. (Source not specified).
  • (Author not available). (n.d.).
  • ResearchGate. (2025). 1 H-NMR spectra of the ligand between 3 and 5 ppm in methanol at three....
  • ChemicalBook. (n.d.). Methanol(67-56-1) 1H NMR spectrum. ChemicalBook.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • OIV. (n.d.). COMPENDIUM OF INTERNATIONAL METHODS OF ANALYSIS FOR SPIRITUOUS BEVERAGES AND ALCOHOLS. OIV.
  • WUR eDepot. (2021).
  • Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso.
  • Shimadzu. (n.d.). Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column?. Shimadzu.
  • RSC Publishing. (n.d.).
  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.. The Journal of Phytopharmacology.
  • Doc Brown's Advanced Organic Chemistry. (2025).
  • (Author not available). (2019). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern)
  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?.
  • Restek. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek.
  • PhytoBank. (n.d.). GC-MS Spectrum - GC-MS (3 TMS) (PHY0024030). PhytoBank.
  • Scribd. (n.d.).
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. GL Sciences.
  • GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. GL Sciences.
  • (Author not available). (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (Source not specified).
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.
  • Pharmaceutical Concepts. (2021).
  • ResearchGate. (n.d.). Retention time of different compounds.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (Source not specified).
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • (Author not available). (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube.
  • JOCPR. (n.d.). GC-MS analysis of methanol wild plant and callus extracts from three Cissus species, Family Vitaceae. JOCPR.
  • (Author not available). (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (Source not specified).

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Isobutoxy-5-methyl-phenyl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Urgency Level: STANDARD OPERATIONAL PROCEDURE (SOP) Scope: Laboratory Scale (< 1kg) to Pilot Scale (< 10kg) Chemical Class: Substituted Benzyl Alcohol / Aromatic Ether

Executive Safety & Chemical Assessment

Senior Scientist Note: Before initiating disposal, we must validate the chemical profile. (3-Isobutoxy-5-methyl-phenyl)-methanol is a lipophilic benzyl alcohol derivative. Unlike simple methanol, it is not water-soluble and must never be discharged into municipal water systems. Its dual functionality (ether + alcohol) dictates specific stability and segregation requirements.

Chemical Profile & Hazards
PropertyCharacteristicOperational Implication
Structure Aromatic ring with hydroxymethyl, methyl, and isobutoxy substituents.High carbon content makes it excellent for Fuel Blending (Incineration).
Solubility Lipophilic (Hydrophobic).Strictly Prohibited from sink/sewer disposal due to aquatic persistence.
Reactivity Primary Alcohol + Ether linkage.Susceptible to oxidation. Incompatible with strong oxidizing agents (e.g., Chromic acid, Nitric acid).
Flammability Combustible Liquid (Likely FP > 90°C).Classified as Ignitable Waste (if mixed with solvents) or Toxic Organic.
Toxicity Irritant (Skin/Eye); Acute Tox (Oral).Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Waste Stream Classification Logic

To ensure compliance with EPA (RCRA) and local regulations, you must categorize this specific molecule correctly. It does not contain halogens (Cl, Br, F, I), which allows for more cost-effective disposal methods (Fuel Blending).

Decision Matrix (DOT Visualization)

The following logic flow ensures the material ends up in the correct waste stream.

WasteClassification Start Waste Assessment: (3-Isobutoxy-5-methyl-phenyl)-methanol CheckHalogens Does the mixture contain Halogenated Solvents? (DCM, Chloroform, etc.) Start->CheckHalogens CheckWater Is it dissolved in water (>95% aqueous)? CheckHalogens->CheckWater No StreamA STREAM A: Halogenated Organic Waste (High Cost Incineration) CheckHalogens->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) CheckWater->StreamB No (Pure or Organic Solvent) StreamC STREAM C: Aqueous Organic Waste (Water Treatment) CheckWater->StreamC Yes Note TARGET STREAM: STREAM B (Pure Substance) StreamB->Note

Figure 1: Waste Stream Decision Logic. For the pure substance (3-Isobutoxy-5-methyl-phenyl)-methanol, Stream B is the correct and most sustainable path.

Step-by-Step Disposal Protocol

Goal: Transfer substance from bench to Central Accumulation Area (CAA) without exposure or cross-contamination.

Phase 1: Preparation & Segregation
  • PPE Verification: Don Nitrile gloves (0.11mm minimum thickness), lab coat, and ANSI-rated safety glasses.

  • Container Selection:

    • Preferred: HDPE (High-Density Polyethylene) Jerrycan or Amber Glass bottle.

    • Why? HDPE is resistant to benzyl alcohol derivatives and prevents physical breakage. Amber glass protects the ether moiety from potential light-induced peroxidation (though low risk, it is "Prudent Practice").

  • Bulking Check:

    • DO NOT mix with: Nitric Acid, Perchloric Acid, or Permanganates.

    • SAFE to mix with: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene (provided the waste stream remains Non-Halogenated).

Phase 2: Transfer & Labeling
  • Fume Hood Operations: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of organic vapors.

  • Liquid Transfer:

    • If the substance is a viscous oil: Dilute with a small amount of Acetone or Ethanol to lower viscosity and ensure complete transfer.

    • Rinsate: Triple rinse the original container with acetone. Add the rinsate to the waste container. (The empty original container can now be defaced and recycled/trashed per local policy).

  • Labeling (Critical):

    • Apply a hazardous waste tag immediately upon the first drop entering the container.

    • Chemical Name: Write fully: "(3-Isobutoxy-5-methyl-phenyl)-methanol". Avoid abbreviations like "B-Alc-Deriv".

    • Hazards: Check "Irritant" and "Combustible/Flammable".

Phase 3: Storage & Pickup
  • Cap Integrity: Screw cap on tightly. Do not leave a funnel in the neck.

  • Secondary Containment: Place the waste bottle in a polyethylene secondary bin to capture potential leaks.

  • Time Limit: Ensure removal from the lab to the Central Accumulation Area within 90 days (standard US RCRA compliance) or per your institution's stricter guidelines.

Spill Contingency Plan

If a spill occurs during transfer, execute this self-validating response loop.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Respiratory Irritation?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Hazard Contain Containment: Apply Inert Absorbent (Vermiculite/Sand) Assess->Contain Low Hazard (<100mL) Collect Collect Debris: Scoop into Ziploc/Jar Contain->Collect LabelSpill Label as Hazardous Waste (Contaminated Debris) Collect->LabelSpill

Figure 2: Immediate Spill Response Workflow. Note that paper towels are generally insufficient for aromatic alcohol spills; use clay or vermiculite.

Regulatory & Compliance Codes

When filling out your waste manifest, use the following codes. These ensure the waste disposal facility treats the chemical via the correct destruction method (Incineration).

Regulatory BodyCode/ClassDescription
EPA (RCRA) D001 Ignitable Waste (If flash point < 60°C or mixed with flammable solvents).
EPA (RCRA) None / Non-Regulated If pure and flash point > 60°C. However, most labs default to "Non-Halogenated Organic" for incineration.
DOT Class 3 or Combustible Flammable/Combustible Liquid (if transported).
Disposal Method Fuel Blending High BTU value allows this waste to be used as fuel in cement kilns (Sustainability Best Practice).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2024).[2] Isobutoxymethanol (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.